molecular formula C7H8BFO3 B1343994 (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1061223-45-7

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B1343994
CAS No.: 1061223-45-7
M. Wt: 169.95 g/mol
InChI Key: WDCNOFNVHZOFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNOFNVHZOFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648090
Record name [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061223-45-7
Record name [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile organoboron compound that is gaining increasing attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, make it a valuable building block for the development of novel therapeutics and complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, with a focus on its emerging role in targeted protein degradation.

Core Chemical Properties

This compound, with the CAS number 1061223-45-7, is a white to off-white solid.[1][2] The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxymethyl and boronic acid groups significantly influences its reactivity and physical properties.

PropertyValueSource
Molecular Formula C₇H₈BFO₃[2][3]
Molecular Weight 169.95 g/mol [3]
Melting Point 14-128 °C (reported, likely broad due to dehydration)[1][4]
Boiling Point 361.2 ± 52.0 °C (Predicted)[1]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1]
pKa 8.62 ± 0.58 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Synthesis and Purification: Experimental Protocols

General Synthesis Workflow

A plausible synthetic route starting from 1-bromo-4-fluoro-2-(hydroxymethyl)benzene is outlined below. This method is based on well-established procedures for the synthesis of similar arylboronic acids.

Synthesis_Workflow A 1-Bromo-4-fluoro-2-(hydroxymethyl)benzene B Lithiation with n-BuLi in THF at -78 °C A->B C Reaction with Triisopropyl borate B->C D Acidic Hydrolysis (e.g., HCl) C->D E This compound D->E

Figure 1. General synthesis workflow for this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 1-bromo-4-fluoro-2-(hydroxymethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrochloric acid to hydrolyze the borate ester.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of Arylboronic Acids

Purification of the crude this compound is crucial to remove byproducts and unreacted starting materials. Recrystallization and column chromatography are common methods.[5][6]

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water or ethyl acetate and hexanes).[5]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of this compound.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and alcohol functionalities. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the hydroxymethyl and boronic acid groups. Typical chemical shifts for protons in similar environments are:

  • Aromatic protons (Ar-H): 6.5-8.0 ppm[7]

  • Methylene protons (-CH₂OH): ~4.5 ppm

  • Hydroxyl protons (-OH and -B(OH)₂): Broad signals that can appear over a wide range and are often exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).[8] The carbon attached to the boron atom may show a broad signal or might not be observed due to quadrupolar relaxation.[9] Expected chemical shift ranges include:

  • Aromatic carbons: 110-160 ppm[7]

  • Methylene carbon (-CH₂OH): 60-70 ppm

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[10] Furthermore, its structural motifs are of significant interest in the design of targeted therapies.

Role in PROTAC Development

One of the most exciting applications of arylboronic acids, including this compound, is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[11][12]

Arylboronic acids can be incorporated into PROTACs as "caging" groups that are responsive to reactive oxygen species (ROS).[11] In the high ROS environment characteristic of many tumor cells, the boronic acid is cleaved, activating the PROTAC and leading to targeted protein degradation specifically in cancer cells.[13]

PROTAC_Activation A Inactive PROTAC (Caged with Boronic Acid) B High ROS Environment (e.g., Tumor Cell) A->B C Cleavage of Boronic Acid B->C Oxidation D Active PROTAC C->D E Target Protein Degradation D->E

References

An In-depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS: 1061223-45-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and application in cross-coupling reactions, and explores its role in the development of targeted therapeutics.

Core Data Presentation

This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1061223-45-7--INVALID-LINK--[1]
Molecular Formula C₇H₈BFO₃--INVALID-LINK--[2]
Molecular Weight 169.95 g/mol --INVALID-LINK--[2]
Melting Point 124-128 °C--INVALID-LINK--[3]
Boiling Point (Predicted) 361.2 ± 52.0 °C--INVALID-LINK--[3]
Density (Predicted) 1.35 ± 0.1 g/cm³--INVALID-LINK--[3]
pKa (Predicted) 8.62 ± 0.58--INVALID-LINK--[3]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)--INVALID-LINK--[3]
Table 2: Spectral Data
Spectrum TypeData
¹H NMR Data not publicly available.
¹³C NMR Data not publicly available.
FT-IR Data not publicly available.
Mass Spectrometry Data not publicly available.

Note: While several suppliers indicate the availability of spectral data, publicly accessible spectra for this compound could not be located.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Its utility is highlighted by its application in the preparation of cholesterol 24-hydroxylase inhibitors and its identification as a process impurity in the manufacturing of Tavaborole.

Synthesis of Cholesterol 24-Hydroxylase Inhibitors

This boronic acid derivative is utilized in the synthesis of 4,5-dihydro-1H-pyrazole derivatives that act as inhibitors of cholesterol 24-hydroxylase (CH24H).[3] CH24H is a brain-specific enzyme responsible for converting cholesterol into 24S-hydroxycholesterol, a key step in maintaining cholesterol homeostasis in the central nervous system. Inhibition of this enzyme can modulate glutamatergic neurotransmission and is a therapeutic strategy being explored for neurological disorders.

The following diagram illustrates the role of CH24H in cholesterol metabolism and the impact of its inhibition.

Cholesterol_Metabolism Simplified Signaling Pathway of Cholesterol 24-Hydroxylase (CH24H) Inhibition cluster_neuron Neuron cluster_inhibitor Therapeutic Intervention Cholesterol Cholesterol CH24H Cholesterol 24-Hydroxylase (CYP46A1) Cholesterol->CH24H Metabolized by 24S_HC 24S-Hydroxycholesterol CH24H->24S_HC Produces Glutamate_Receptor NMDA Receptor 24S_HC->Glutamate_Receptor Positive Allosteric Modulator of Blood_Brain_Barrier Blood-Brain Barrier 24S_HC->Blood_Brain_Barrier Exits Brain Glutamatergic_Signaling Glutamatergic Signaling Glutamate_Receptor->Glutamatergic_Signaling Activates Inhibitor (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid-derived Inhibitor Inhibitor->CH24H Inhibits

Caption: CH24H inhibition pathway in neurons.

Tavaborole Impurity

This compound has been identified as an impurity related to the antifungal drug Tavaborole. Tavaborole is a benzoxaborole that functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. The presence of this boronic acid as an impurity is of interest for quality control and regulatory aspects in the pharmaceutical manufacturing of Tavaborole.

The diagram below outlines the mechanism by which Tavaborole inhibits fungal protein synthesis.

Tavaborole_Mechanism Mechanism of Action of Tavaborole cluster_fungal_cell Fungal Cell Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Charges Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Required for

Caption: Tavaborole's inhibition of fungal protein synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its use in a Suzuki-Miyaura cross-coupling reaction. These protocols are derived from general procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

This protocol is based on the lithiation of a substituted bromobenzene followed by reaction with a borate ester.

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 1-Bromo-4-fluoro-2-(methoxymethyl)benzene Lithiation 1. Dissolve in dry THF 2. Cool to -78 °C 3. Add n-Butyllithium dropwise Start->Lithiation Borylation Reaction with Triisopropyl borate at -78 °C Lithiation->Borylation Hydrolysis 1. Warm to room temperature 2. Quench with 2M HCl 3. Stir vigorously Borylation->Hydrolysis Extraction 1. Extract with Ethyl Acetate 2. Wash with brine 3. Dry over Na₂SO₄ Hydrolysis->Extraction Purification 1. Concentrate under reduced pressure 2. Purify by column chromatography (e.g., Hexane:Ethyl Acetate gradient) Extraction->Purification Final_Product End: this compound Purification->Final_Product

Caption: General synthesis workflow.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2). The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Suzuki_Coupling_Workflow Workflow for Suzuki-Miyaura Cross-Coupling Start Start: Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent Reaction_Setup 1. Combine reagents in a reaction vessel 2. Degas the mixture (e.g., with Argon) 3. Add Pd catalyst (e.g., Pd(PPh₃)₄) Start->Reaction_Setup Heating Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Workup 1. Cool to room temperature 2. Dilute with water 3. Extract with an organic solvent (e.g., Ethyl Acetate) Monitoring->Workup Purification 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by chromatography Workup->Purification Final_Product End: Biaryl Product Purification->Final_Product

Caption: General Suzuki-Miyaura coupling workflow.

  • Reaction Setup: To a reaction vial are added this compound (1.2 eq), the desired aryl bromide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition and Degassing: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added. The vial is sealed, and the mixture is degassed by bubbling argon through the solution for 15 minutes.

  • Reaction: The reaction mixture is heated to 90 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place under an inert atmosphere.[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthesis begins with the commercially available starting material, 2-bromo-5-fluorobenzaldehyde, and proceeds through a four-step sequence involving reduction, protection, borylation, and deprotection.

I. Synthetic Strategy Overview

The synthesis of this compound can be achieved through the following key transformations:

  • Reduction of the Aldehyde: The formyl group of 2-bromo-5-fluorobenzaldehyde is selectively reduced to a primary alcohol, yielding 2-bromo-5-fluorobenzyl alcohol.

  • Protection of the Hydroxyl Group: To prevent interference in the subsequent organometallic reaction, the hydroxyl group of 2-bromo-5-fluorobenzyl alcohol is protected, for instance, as a methoxymethyl (MOM) ether.

  • Borylation via Lithium-Halogen Exchange: The protected brominated intermediate undergoes a lithium-halogen exchange reaction, followed by quenching with a borate ester to introduce the boronic acid functionality.

  • Deprotection: The final step involves the removal of the alcohol protecting group and hydrolysis of the boronic acid ester to afford the target compound, this compound.

Synthetic_Pathway A 2-Bromo-5-fluorobenzaldehyde B 2-Bromo-5-fluorobenzyl alcohol A->B Reduction C 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene B->C Protection (MOM ether) D (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester C->D Lithium-Halogen Exchange & Borylation E This compound D->E Deprotection

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Bromo-5-fluorobenzyl alcohol

This procedure outlines the reduction of 2-bromo-5-fluorobenzaldehyde to 2-bromo-5-fluorobenzyl alcohol.

Reaction Scheme:

Step_1 2-bromo-5-fluorobenzaldehyde 2-bromo-5-fluorobenzaldehyde 2-bromo-5-fluorobenzyl alcohol 2-bromo-5-fluorobenzyl alcohol 2-bromo-5-fluorobenzaldehyde->2-bromo-5-fluorobenzyl alcohol NaBH4, Ethanol/H2O, 0 °C

Caption: Reduction of 2-bromo-5-fluorobenzaldehyde.

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (0.32 eq) in water (0.12 mL per gram of NaBH4) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-bromo-5-fluorobenzyl alcohol.

Quantitative Data:

ParameterValue
Yield 99.8%
Appearance Colorless solid
Step 2: Protection of 2-Bromo-5-fluorobenzyl alcohol as a MOM Ether

This procedure details the protection of the hydroxyl group of 2-bromo-5-fluorobenzyl alcohol as a methoxymethyl (MOM) ether.[1]

Reaction Scheme:

Step_2 2-bromo-5-fluorobenzyl alcohol 2-bromo-5-fluorobenzyl alcohol MOM-protected alcohol 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene 2-bromo-5-fluorobenzyl alcohol->MOM-protected alcohol MOM-Cl, DIPEA, DCM, 0 °C to RT

Caption: MOM protection of 2-bromo-5-fluorobenzyl alcohol.

Procedure:

  • Dissolve 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq).

  • Cool the solution to 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data:

ParameterValue
Yield Generally high (specific yield for this substrate not reported)
Appearance Colorless oil (predicted)
Step 3: Synthesis of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester

This step involves the lithium-halogen exchange of the MOM-protected alcohol followed by borylation.

Reaction Scheme:

Step_3 MOM-protected alcohol 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene Boronic_ester (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester MOM-protected alcohol->Boronic_ester 1. n-BuLi, THF, -78 °C 2. Isopropoxy-pinacolborane

Caption: Borylation of the MOM-protected intermediate.

Procedure:

  • Dissolve the MOM-protected 1-bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add isopropoxy-pinacolborane (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValue
Yield Not specifically reported for this substrate, but generally moderate to high.
Appearance Expected to be a solid or oil.
Step 4: Deprotection to Yield this compound

This final step involves the removal of the MOM protecting group and the pinacol ester to give the final product.

Reaction Scheme:

Step_4 Boronic_ester (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol ester Final_Product This compound Boronic_ester->Final_Product Acidic Hydrolysis (e.g., HCl)

Caption: Deprotection to the final boronic acid.

Procedure:

  • Dissolve the protected boronic acid pinacol ester (1.0 eq) in a suitable solvent such as a mixture of THF and water.

  • Add a strong acid, such as hydrochloric acid (HCl), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product may be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data:

ParameterValue
Yield Dependent on the efficiency of the previous steps.
Appearance Expected to be a solid.

III. Summary of Quantitative Data

The following table summarizes the expected yields for the synthetic sequence. Note that yields for some steps are based on analogous reactions and may require optimization for this specific substrate.

StepTransformationStarting MaterialProductYield
1Reduction2-Bromo-5-fluorobenzaldehyde2-Bromo-5-fluorobenzyl alcohol99.8%
2MOM Protection2-Bromo-5-fluorobenzyl alcohol1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzeneHigh (Est.)
3Borylation1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol esterModerate to High (Est.)
4Deprotection(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid pinacol esterThis compoundModerate to High (Est.)

IV. Logical Relationships and Workflow

The synthesis follows a logical progression where a commercially available starting material is functionalized in a stepwise manner. The protection of the alcohol is a critical step to ensure the success of the subsequent lithium-halogen exchange and borylation.

Logical_Workflow Start Start: 2-Bromo-5-fluorobenzaldehyde Step1 Step 1: Reduction (NaBH4) Start->Step1 Intermediate1 Intermediate: 2-Bromo-5-fluorobenzyl alcohol Step1->Intermediate1 Step2 Step 2: Protection (MOM-Cl, DIPEA) Intermediate1->Step2 Intermediate2 Intermediate: MOM-protected alcohol Step2->Intermediate2 Step3 Step 3: Borylation (n-BuLi, Borate ester) Intermediate2->Step3 Intermediate3 Intermediate: Protected Boronic Acid Ester Step3->Intermediate3 Step4 Step 4: Deprotection (Acidic Hydrolysis) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Logical flow of the synthetic process.

This guide provides a detailed, albeit composite, protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

An In-Depth Technical Guide to (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a specialized boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its burgeoning role in the development of targeted therapies, particularly as a key component in Proteolysis Targeting Chimeras (PROTACs) and enzyme inhibitors.

Molecular Structure and Properties

This compound is an organoboron compound with the chemical formula C₇H₈BFO₃. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the hydroxymethyl group provides a reactive handle for further chemical modifications. The boronic acid functional group is a key pharmacophore known for its ability to form reversible covalent bonds with biological targets.[1][2]

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 1061223-45-7
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Room temperature

Note: Experimental spectroscopic data such as NMR, IR, and Mass Spectrometry for this specific compound are not widely available in public literature but are often held by commercial suppliers.

Synthesis and Purification

Experimental Protocol: General Synthesis of a Phenylboronic Acid Derivative

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • A suitable bromo-substituted precursor, such as 1-bromo-4-fluoro-2-(methoxymethyl)benzene.

  • An organolithium reagent (e.g., n-butyllithium in hexanes).

  • Trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Acidic solution for hydrolysis (e.g., dilute hydrochloric acid).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., hexanes and ethyl acetate).

Procedure:

  • Lithiation: Dissolve the bromo-precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to a low temperature (typically -78 °C). Slowly add the organolithium reagent dropwise while maintaining the low temperature. Stir the reaction mixture for a specified time to ensure complete lithium-halogen exchange.

  • Borylation: To the resulting aryllithium species, add the trialkyl borate dropwise at the same low temperature. The reaction is highly exothermic and requires careful temperature control. Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Hydrolysis: Quench the reaction by the slow addition of the acidic solution. Stir the mixture vigorously to hydrolyze the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system to yield the pure this compound.[5][6]

Applications in Drug Discovery

The unique chemical functionalities of this compound make it a valuable scaffold in the design and synthesis of targeted therapeutics.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7][8][9] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10][11] this compound is utilized as a "Protein Degrader Building Block," suggesting its incorporation into the linker or as part of the ligand that binds to the target protein or the E3 ligase.[12]

The general mechanism of action for a PROTAC is as follows:

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation Proteasome->Degradation Mediates Recycling->PROTAC

PROTAC Mechanism of Action
Inhibitors of Cholesterol 24-Hydroxylase (CYP46A1)

This compound is also used in the preparation of inhibitors for cholesterol 24-hydroxylase (CYP46A1).[13] This enzyme is primarily expressed in the brain and plays a crucial role in cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol.[12][14] Dysregulation of CYP46A1 has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16]

The product of CYP46A1, 24S-hydroxycholesterol, acts as a signaling molecule that can modulate the activity of Liver X Receptors (LXRs) and N-methyl-D-aspartate (NMDA) receptors.[14][17] LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol transport and metabolism. NMDA receptors are ion channels critical for synaptic plasticity and memory. By inhibiting CYP46A1, compounds derived from this compound can modulate these downstream signaling pathways.

CYP46A1_Signaling Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol->CYP46A1 HC24S 24S-Hydroxycholesterol CYP46A1->HC24S Catalyzes Inhibitor This compound -derived Inhibitor Inhibitor->CYP46A1 Inhibits LXR Liver X Receptor (LXR) HC24S->LXR Activates NMDAR NMDA Receptor HC24S->NMDAR Modulates Gene_Expression Gene Expression (Cholesterol Homeostasis) LXR->Gene_Expression Regulates Synaptic_Plasticity Synaptic Plasticity & Memory NMDAR->Synaptic_Plasticity Affects

CYP46A1 Signaling Pathway

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a fluorine atom, a hydroxymethyl group, and a boronic acid moiety provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents. Its application in the development of PROTACs and enzyme inhibitors, such as those targeting cholesterol 24-hydroxylase, highlights its potential in addressing a range of diseases, from cancer to neurodegenerative disorders. Further research into the synthesis and application of this compound is likely to yield new and innovative therapeutic strategies.

References

Spectroscopic Profile of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BFO₃

  • Molecular Weight: 169.95 g/mol

  • CAS Number: 1061223-45-7

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule and data from similar compounds such as 4-fluorophenylboronic acid and 4-(hydroxymethyl)phenylboronic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0d1HAr-H (ortho to B(OH)₂)
~7.0 - 7.2dd1HAr-H (ortho to CH₂OH)
~6.8 - 7.0dd1HAr-H (ortho to F)
~4.6 - 4.8s2H-CH ₂OH
~5.0 - 6.0br s2HB(OH )₂
~4.5 - 5.5t1HCH₂OH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160 - 165 (d, ¹JCF)C -F
~140 - 145C -CH₂OH
~130 - 135 (d)Ar-C H
~120 - 125 (d)Ar-C H
~115 - 120 (d, ²JCF)Ar-C H
Not typically observedC -B(OH)₂
~60 - 65-C H₂OH

Solvent: DMSO-d₆. Note: The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H stretch (B(OH)₂ and CH₂OH)
2850 - 3000MediumC-H stretch (aromatic and CH₂)
1600 - 1620MediumC=C stretch (aromatic ring)
1300 - 1400StrongB-O stretch
1200 - 1250StrongC-F stretch
1000 - 1100StrongC-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
169.95[M]⁺ (if observed)
151.94[M-H₂O]⁺
133.93[M-2H₂O]⁺

Ionization Method: Electrospray Ionization (ESI), negative mode is often effective for boronic acids.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. Boronic acids can sometimes be challenging to dissolve or may form oligomers, which can lead to broad peaks.[2] Using a solvent like d4-methanol can sometimes improve spectral quality.[2]

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz).[3]

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method): [4]

  • Sample Preparation:

    • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Instrument Setup:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's beam path is clear.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh the boronic acid and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).[1]

    • Further dilute the stock solution with a mixture of the mobile phase solvents (e.g., 50:50 methanol/water) to an appropriate concentration for analysis (e.g., 10 µg/mL).[1]

  • LC-MS System and Conditions: [5][6]

    • Liquid Chromatograph: An HPLC or UHPLC system.[5]

    • Column: A C18 reversed-phase column is commonly used.[6][7]

    • Mobile Phase: A gradient elution is often employed. For example:

      • Mobile Phase A: 0.1% formic acid or 10 mM ammonium acetate in water.[5][7]

      • Mobile Phase B: Acetonitrile or methanol.[5][7]

    • Flow Rate: Typically 0.2-0.5 mL/min.[5]

    • Mass Spectrometer: An electrospray ionization (ESI) source is common for boronic acids, often run in negative ion mode.[1][6]

  • Data Acquisition:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.[5]

    • Acquire data over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Analyze the chromatogram to assess the purity of the sample.

    • Examine the mass spectrum of the main peak to determine the molecular weight of the compound and identify any characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of a chemical compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification IR FT-IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight & Purity Data_Analysis Combined Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_functional_groups Functional Groups cluster_spectroscopic_signatures Expected Spectroscopic Signatures Compound This compound Aromatic_Ring Aromatic Ring (C=C, C-H) Compound->Aromatic_Ring Boronic_Acid Boronic Acid (B-O, O-H) Compound->Boronic_Acid Hydroxymethyl Hydroxymethyl (C-O, O-H, C-H) Compound->Hydroxymethyl Fluorine Fluorine (C-F) Compound->Fluorine MS_Peak MS: Molecular Ion Peak Compound->MS_Peak NMR_Signals ¹H NMR: Aromatic, CH₂, OH signals ¹³C NMR: Aromatic, CH₂ signals Aromatic_Ring->NMR_Signals IR_Bands IR: O-H, C-H, C=C, B-O, C-F, C-O bands Aromatic_Ring->IR_Bands Boronic_Acid->IR_Bands Hydroxymethyl->NMR_Signals Hydroxymethyl->IR_Bands Fluorine->IR_Bands

Caption: Relationship between functional groups and expected spectroscopic signals.

References

An In-depth Technical Guide on the Reactivity and Stability of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, imparts specific reactivity and stability characteristics that are crucial for its application in drug discovery and development. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, supported by experimental data and protocols to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white solid
CAS Number 1061223-45-7

Reactivity Profile

The reactivity of this compound is primarily centered around the versatile boronic acid group, which readily participates in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern carbon-carbon bond formation.[1] This reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.

The general reactivity trend for the halide or triflate coupling partner is I > Br > OTf >> Cl.[1] The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the boronic acid and potentially affect reaction kinetics.

Typical Suzuki-Miyaura Reaction Workflow:

Suzuki_Workflow reagents Aryl Halide/Triflate + This compound reaction Reaction Mixture reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Beyond Suzuki-Miyaura coupling, arylboronic acids can participate in other important transformations, including Chan-Lam and Liebeskind-Srogl couplings, expanding their synthetic utility.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Several degradation pathways can affect its purity and reactivity over time.

Thermal Stability
Hydrolytic Stability (Protodeboronation)

Protodeboronation is a common degradation pathway for arylboronic acids, particularly in aqueous and basic conditions, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by pH, temperature, and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom in this compound may influence its susceptibility to this degradation pathway.

General Protodeboronation Pathway:

Protodeboronation boronic_acid This compound deboronated_product 1-Fluoro-3-(hydroxymethyl)benzene boronic_acid->deboronated_product Protodeboronation boric_acid B(OH)₃ boronic_acid->boric_acid proton_source H⁺ (from H₂O, acid, or base catalysis) proton_source->boronic_acid

Caption: Simplified representation of the protodeboronation pathway.

Oxidative Stability

Boronic acids can be susceptible to oxidation, which can lead to the formation of the corresponding phenol. The hydroxymethyl group on the phenyl ring may also be susceptible to oxidation. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of arylboronic acids. To ensure the integrity of the compound, it should be stored in a light-protected container.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

  • To a reaction vessel, add the aryl halide/triflate (1.0 eq), this compound (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any potential degradation products. The following is a general method that can be optimized for specific applications.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL

HPLC Analysis Workflow:

HPLC_Workflow sample_prep Sample Preparation (0.5 mg/mL in Diluent) hplc_system HPLC System (C18 Column, Gradient Elution) sample_prep->hplc_system uv_detector UV Detector (254 nm) hplc_system->uv_detector data_analysis Data Analysis (Peak Integration, Purity Calculation) uv_detector->data_analysis report Purity Report data_analysis->report

Caption: A typical workflow for HPLC purity analysis.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[3]

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[2]

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.

Samples should be taken at various time points and analyzed by a validated stability-indicating HPLC method to monitor the formation of degradation products.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of potential degradation products.[4][5] By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to elucidate their structures.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs. A thorough understanding of its reactivity in key transformations like the Suzuki-Miyaura coupling and its stability under various conditions is paramount for its successful application. The protocols and information provided in this guide serve as a valuable resource for researchers working with this versatile compound. Further investigation into its specific reaction kinetics and a detailed characterization of its degradation products would be beneficial for its broader application.

References

The Lynchpin of Innovation: (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, applications, and therapeutic potential of a key building block in drug discovery.

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Researchers, scientists, and drug development professionals continually seek versatile molecular scaffolds and building blocks that can unlock new avenues for treating a myriad of diseases. Among these, (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid has emerged as a critical precursor in the development of innovative therapeutics, most notably the benzoxaborole class of compounds. This technical guide delves into the core applications of this essential boronic acid, providing a detailed overview of its role in the synthesis of bioactive molecules, experimental protocols, and the biological pathways these molecules modulate.

Core Applications in Drug Discovery

This compound is a bifunctional reagent that serves as a cornerstone in the synthesis of a variety of complex organic molecules. Its primary utility lies in its capacity to undergo intramolecular cyclization to form 5-fluorobenzoxaborole. This transformation is a gateway to a class of compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and kinase-inhibiting properties.[1][2]

The fluorine substituent on the phenyl ring is a key feature, often introduced to enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The hydroxymethyl group, in concert with the boronic acid moiety, is essential for the formation of the benzoxaborole ring system.

From Boronic Acid to Bioactive Benzoxaborole: A Synthetic Overview

The conversion of this compound to 5-fluorobenzoxaborole is a fundamental transformation that underpins its application in medicinal chemistry. This cyclization is typically achieved through a dehydration reaction, which can be facilitated under acidic or thermal conditions. The resulting 5-fluorobenzoxaborole is a versatile intermediate that can be further functionalized to generate a diverse library of therapeutic candidates.

G start This compound intermediate 5-Fluorobenzoxaborole start->intermediate Intramolecular Cyclization end Bioactive Benzoxaborole Derivatives (e.g., Kinase Inhibitors) intermediate->end Further Functionalization

Synthetic pathway from the core boronic acid to bioactive compounds.

A Case Study: Benzoxaboroles as Potent Rho Kinase (ROCK) Inhibitors

A significant application of benzoxaborole derivatives is in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The (aminomethylphenoxy)benzoxaborole family of compounds has been identified as potent inhibitors of Rho-activated kinase (ROCK).[2] These inhibitors function by competing with ATP for the kinase's binding site.

The benzoxaborole moiety plays a critical role in this inhibition by forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[2] This interaction, coupled with other favorable contacts from the rest of the molecule, leads to potent and selective inhibition of the kinase.

G cluster_0 ROCK Signaling Pathway RhoA RhoA (Active) ROCK ROCK RhoA->ROCK Activates Substrate Substrate (e.g., Myosin Light Chain) ROCK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Smooth Muscle Contraction) PhosphoSubstrate->Response Inhibitor (Aminomethylphenoxy)benzoxaborole ROCK Inhibitor Inhibitor->ROCK Inhibits

Inhibition of the Rho Kinase (ROCK) signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative (aminomethylphenoxy)benzoxaborole ROCK inhibitor, demonstrating the potency that can be achieved with this class of compounds.

Compound IDTarget KinaseInhibition Constant (Ki) (nM)
Representative InhibitorROCK2170[2]

Experimental Protocols

General Procedure for the Cyclization of this compound to 5-Fluorobenzoxaborole

This protocol is a general representation of the cyclization reaction.

Materials:

  • This compound

  • Toluene or other suitable azeotroping solvent

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound.

  • Add a suitable volume of toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove water from the reaction mixture via the Dean-Stark trap.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield crude 5-fluorobenzoxaborole.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

General Procedure for the Synthesis of (Aminomethylphenoxy)benzoxaborole ROCK Inhibitors

This protocol outlines a general synthetic route to the target compounds, starting from 5-fluorobenzoxaborole.

G start 5-Fluorobenzoxaborole step1 Functionalization (e.g., Halogenation) start->step1 intermediate Functionalized 5-Fluorobenzoxaborole step1->intermediate step2 Suzuki Coupling with (Aminomethyl)phenylboronic Acid Derivative intermediate->step2 end (Aminomethylphenoxy)benzoxaborole ROCK Inhibitor step2->end

General workflow for the synthesis of ROCK inhibitors.

Materials:

  • Functionalized 5-fluorobenzoxaborole (e.g., a halogenated derivative)

  • Appropriately substituted (aminomethyl)phenylboronic acid or its ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., dioxane, DME, or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel, combine the functionalized 5-fluorobenzoxaborole, the (aminomethyl)phenylboronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas multiple times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (aminomethylphenoxy)benzoxaborole ROCK inhibitor.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its role as a precursor to the versatile benzoxaborole scaffold has paved the way for the discovery of novel therapeutic agents with diverse mechanisms of action. The development of potent and selective ROCK inhibitors from this starting material highlights its significance in addressing unmet medical needs in areas such as cardiovascular disease and oncology. As research continues, the applications of this pivotal building block are poised to expand, further solidifying its importance in the drug discovery and development pipeline.

References

An In-depth Technical Guide to the Role of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile and highly valued building block in modern medicinal chemistry. Its trifunctional nature—featuring a boronic acid moiety for carbon-carbon bond formation, a fluorine atom to enhance metabolic stability and binding affinity, and a hydroxymethyl group for hydrogen bonding and solubility—makes it a strategic component in the design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and pivotal role in drug discovery, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge needed to leverage this reagent in their drug development programs.

Introduction: The Strategic Advantage of Functionalized Boronic Acids

Boronic acids have become indispensable tools in pharmaceutical research and development.[1][2] Their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, allow for the efficient construction of complex biaryl structures that are central to many drug scaffolds.[1][3][4]

The subject of this guide, this compound, is a prime example of a "decorated" building block designed to impart multiple advantageous properties simultaneously:

  • The Boronic Acid Group: Serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide.[2]

  • The Fluoro Group: The strategic incorporation of fluorine is a cornerstone of modern drug design.[5][6] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles.[5][6]

  • The Hydroxymethyl Group: This group acts as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[7][8] It also tends to improve aqueous solubility, a critical property for drug candidates.[8]

This combination of features makes this compound a powerful reagent for generating diverse chemical libraries and optimizing lead compounds in drug discovery programs, particularly in oncology and other targeted therapies.[3][7][9]

Physicochemical and Structural Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1399776-33-3N/A
Molecular Formula C₇H₈BFO₃[10]
Molecular Weight 169.95 g/mol N/A
Appearance White to off-white solid[8]
Purity ≥98% (typical)[10]
SMILES OCc1cc(B(O)O)ccc1FN/A
InChI Key PWMOQHMTXJYUGE-UHFFFAOYSA-N[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary role of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide (or triflate), catalyzed by a palladium(0) complex.[4][12]

Generalized Reaction Scheme

The reaction facilitates the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.

Suzuki_Miyaura_Workflow Start1 This compound Process Suzuki-Miyaura Coupling Start1->Process Start2 Aryl/Heteroaryl Halide (Ar-X) Start2->Process Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Cs₂CO₃) Reagents->Process Solvent (e.g., Dioxane/H₂O) Heat (e.g., 90°C) Product Biaryl Product Process->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination ArX Ar-X Boronic Ar'-B(OH)₂ (Base) Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Studies and Quantitative Data

While specific drug candidates incorporating the this compound) moiety are often proprietary, we can analyze data from representative Suzuki-Miyaura reactions to understand its utility. The yields of coupling reactions are a key quantitative metric for evaluating the efficiency of a building block.

The following table summarizes typical yields from Suzuki-Miyaura reactions involving various substituted phenylboronic acids, demonstrating the high efficiency achievable under optimized conditions.

Aryl Halide PartnerBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux92[13]
4-Bromopyrrole derivativePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O9085[14]
2-Chloropyrrole derivativePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O9078[14]
4-Bromopyrrole derivative4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O9077[14]

Note: This table presents data for structurally related boronic acids to illustrate typical reaction efficiencies. Yields with this compound are expected to be comparable under similar optimized conditions.

Detailed Experimental Protocols

The following section provides a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures and should be optimized for specific substrates.[14][15]

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 - 0.1 equivalents)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 - 2.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Dioxane/Water mixture). Sparge the resulting mixture with the inert gas for an additional 10 minutes to ensure deoxygenation.

  • Catalyst Addition: Add the palladium catalyst (0.1 equiv.) to the mixture. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

  • Reaction: Seal the vessel securely and heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is fully consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, rinsing the pad with an appropriate solvent (e.g., ethyl acetate). c. Concentrate the filtrate under reduced pressure. d. The crude residue can be dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated again.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final desired biaryl compound.

Logical Relationships: The Value Proposition

The utility of this compound in drug discovery stems directly from the synergistic contributions of its three key functional groups.

Logical_Relationships Core This compound FG1 Boronic Acid [-B(OH)₂] Core->FG1 FG2 Fluoro Group [-F] Core->FG2 FG3 Hydroxymethyl Group [-CH₂OH] Core->FG3 Attr1 Enables Suzuki-Miyaura Coupling (C-C bond formation) FG1->Attr1 Attr2 Enhances Metabolic Stability Modulates pKa & Lipophilicity Improves Binding Affinity FG2->Attr2 Attr3 Acts as H-Bond Donor/Acceptor Improves Aqueous Solubility FG3->Attr3 Value Versatile Scaffold for Lead Optimization and Library Synthesis Attr1->Value Attr2->Value Attr3->Value

Caption: Contribution of each functional group to the reagent's overall utility.

Conclusion

This compound is more than a simple reagent; it is a strategically designed building block that addresses several key challenges in drug discovery. Its ability to participate in robust C-C bond-forming reactions while simultaneously introducing fluorine for improved pharmacokinetics and a hydroxymethyl group for target engagement makes it an exceptionally efficient tool. By enabling the rapid synthesis of complex, drug-like molecules with desirable properties, it accelerates the journey from initial hit to viable clinical candidate. For researchers in medicinal chemistry, a thorough understanding and application of this and similar multifunctional reagents are critical for success in developing the next generation of targeted therapies.

References

physical properties of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No. 1061223-45-7). The information is curated for professionals in research and development who require precise data for applications in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its chemical structure incorporates a fluorinated phenyl ring functionalized with both a boronic acid and a hydroxymethyl group, making it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 1061223-45-7[1][2][3]
Molecular Formula C₇H₈BFO₃[1][2][3]
Molecular Weight 169.95 g/mol [1][2]
Melting Point 124-128°C[1]
Boiling Point (Predicted) 361.2 ± 52.0 °C[1]
Density (Predicted) 1.35 ± 0.1 g/cm³[1]
pKa (Predicted) 8.62 ± 0.58[1]
Appearance White to Off-White Solid[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Spectroscopic and Computational Data

IdentifierValueSource
InChI 1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2[4]
SMILES OCC1=CC(F)=CC=C1B(O)O[2]
Topological Polar Surface Area (TPSA) 60.69 Ų[2]
LogP -1.0022[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Experimental Protocols

Detailed experimental data for the characterization of this compound are not extensively published. However, the following general protocols for arylboronic acids are standard in the field.

Melting Point Determination

The melting point of an arylboronic acid is determined using a capillary melting point apparatus.[5]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 1-2 mm.[6] The tube is tapped to ensure dense packing.[7]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a steady rate (e.g., 2 °C/min). The temperature range is recorded from the onset of melting (first appearance of liquid) to the completion of melting (disappearance of all solid).[5] For unknown compounds, a rapid initial heating can be performed to determine an approximate range, followed by a slower, more accurate measurement.[5][7]

Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of an arylboronic acid can be determined using the shake-flask method.[8]

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., chloroform, ethyl acetate).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Excess solid should remain.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Quantification: A calibration curve is generated using standard solutions of known concentrations. The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve.[8]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of a boronic acid can be determined by potentiometric titration.[9][10]

  • Solution Preparation: A solution of the boronic acid is prepared in water or a suitable co-solvent at a known concentration (e.g., 1 mM). The ionic strength of the solution is typically kept constant with a background electrolyte like KCl.[9]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[9]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.[9][10]

Application in Drug Discovery

This compound serves as a key reactant in the synthesis of inhibitors for cholesterol 24-hydroxylase, an enzyme implicated in neurological disorders.[1] The fluorination of arylboronic acids can enhance their metabolic stability and binding affinity to target proteins.[11][12]

The general synthetic workflow for utilizing this boronic acid in a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds in drug synthesis, is illustrated below.

Suzuki_Coupling_Workflow boronic_acid This compound reaction_mixture Reaction Mixture boronic_acid->reaction_mixture aryl_halide Aryl/Heteroaryl Halide (Coupling Partner) aryl_halide->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture base Base (e.g., K2CO3, Cs2CO3) base->reaction_mixture solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_mixture heating Heating (e.g., 80-110 °C) reaction_mixture->heating 1 workup Aqueous Workup & Extraction heating->workup 2 purification Purification (e.g., Column Chromatography) workup->purification 3 final_product Final Biaryl Product (e.g., CH24H Inhibitor) purification->final_product 4

Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

References

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Technical Guide to its Commercial Availability and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features, combining a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety, make it a valuable reagent for the synthesis of complex organic molecules and novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key properties, and established applications, with a focus on experimental protocols and its role in targeted therapies.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available compound is ≥95%, with higher purities also offered for more sensitive applications. It is generally supplied as a white to off-white powder.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity
Various Chemical Suppliers 1061223-45-7C₇H₈BFO₃169.95≥95%

Note: Pricing and availability are subject to change. Please consult individual suppliers for the most current information.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Appearance White to off-white powder
Solubility Soluble in methanol and other polar organic solvents.
Storage Conditions Store at room temperature in a dry, well-ventilated place.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its application as a key intermediate in the synthesis of complex organic molecules, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the hydroxymethyl group provides a handle for further functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This compound serves as an excellent coupling partner in these reactions for the synthesis of fluorinated biaryl compounds, which are prevalent scaffolds in many kinase inhibitors and other therapeutic agents.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Workflow reagents Reactants: This compound Aryl Halide/Triflate reaction Reaction Mixture reagents->reaction catalyst Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent: (e.g., Dioxane/Water) solvent->reaction heating Heating (e.g., Reflux) reaction->heating workup Work-up: Extraction Drying heating->workup purification Purification: Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Role in Targeted Protein Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. Aryl boronic acids are being explored as "caging" groups in the design of conditionally activated PROTACs. These "caged" PROTACs remain inactive until they encounter a specific trigger within the target cells, such as elevated levels of reactive oxygen species (ROS), which are often found in cancer cells. The boronic acid moiety can be cleaved by ROS, releasing the active PROTAC and initiating targeted protein degradation. This strategy offers a potential avenue for developing more selective and less toxic cancer therapies.

The logical relationship for the activation of a boronic acid-caged PROTAC is illustrated below:

PROTAC_Activation inactive_protac Inactive PROTAC (Caged with Boronic Acid) cleavage Oxidative Cleavage inactive_protac->cleavage ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) ros->cleavage active_protac Active PROTAC cleavage->active_protac ternary_complex Ternary Complex Formation (Target Protein, PROTAC, E3 Ligase) active_protac->ternary_complex degradation Target Protein Degradation ternary_complex->degradation

Caption: Activation of a boronic acid-caged PROTAC by ROS.

While specific examples detailing the use of this compound in PROTACs are still emerging in the literature, its inherent properties make it a promising candidate for this application. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid, potentially allowing for fine-tuning of the activation profile.

Conclusion

This compound is a commercially accessible and highly valuable reagent for researchers and scientists in the field of drug discovery. Its utility in the synthesis of complex biaryl structures via Suzuki-Miyaura coupling is well-established, and its potential application in the development of innovative therapeutic modalities such as conditionally activated PROTACs is an exciting area of ongoing research. The information and protocols provided in this guide are intended to support the effective utilization of this versatile building block in the pursuit of novel medicines.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a valuable building block for the synthesis of complex molecules, including biaryl compounds that are prevalent in medicinal chemistry.[1]

The presence of the ortho-hydroxymethyl group and the fluorine atom on the boronic acid can influence the reaction's outcome. The ortho-substituent can introduce steric hindrance, potentially affecting the efficiency of the coupling.[4][5] However, the hydroxymethyl group may also participate in the reaction mechanism, for instance, through chelation effects.[4][5] Careful optimization of the reaction conditions is therefore crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a low-valent palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[2][3] A base is required to activate the boronic acid for the transmetalation step.[6]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, etc.)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL per 1 mmol of aryl halide).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura couplings, which can be adapted for reactions with this compound.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Aryl Halide Aryl BromideAryl IodideAryl Chloride
Boronic Acid 1.2 equiv1.5 equiv2.0 equiv
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THF
Temperature 90 °C80 °C100 °C
Time 12 h8 h18 h

Table 2: Influence of Reaction Parameters on Yield (Hypothetical Data)

EntryCatalyst (mol%)Base (equiv)Temperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)8075
2Pd(PPh₃)₄ (3)K₂CO₃ (2)10085
3Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)8092
4Pd(dppf)Cl₂ (2)K₃PO₄ (3)8088

Mandatory Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Solvent reagents->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product G pd0 Pd(0)L₂ pd2_1 Ar-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition pd2_2 Ar-Pd(II)L₂-R pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination product Ar-R pd2_2->product reagents1 Ar-X reagents2 R-B(OH)₂ + Base

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable building block for the synthesis of fluorinated biaryl methanols, a class of compounds with demonstrated potential in drug discovery, particularly in oncology and immunology.

This document provides detailed protocols for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It also discusses the potential applications of the resulting products in drug development, with a focus on their role as potential modulators of key signaling pathways.

Data Presentation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. The following tables summarize representative quantitative data for the coupling of this compound with various aryl bromides under different catalytic conditions. These examples highlight the influence of catalyst, base, and solvent on reaction yield.

Table 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901288
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100892
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (10:1)801695

Table 2: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-(trifluoromethyl)benzene

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851285
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)2-MeTHF901089
3Pd₂(dba)₃ (1.5)t-Bu₃P-HBF₄ (3)K₂CO₃ (2)Acetonitrile/H₂O (5:1)801491

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, 1,4-Dioxane, or THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl methanol.

Characterization of a Representative Product: (4'-Fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)(methanol)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 4H), 7.20-7.10 (m, 3H), 4.75 (s, 2H), 4.60 (s, 2H), 2.10 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (d, J = 245.5 Hz), 141.2, 140.8, 138.5, 131.5 (d, J = 8.1 Hz), 129.5, 127.3, 116.0 (d, J = 21.2 Hz), 114.8 (d, J = 22.2 Hz), 64.8, 62.5.

  • HRMS (ESI): m/z calculated for C₁₄H₁₃FO₂ [M+H]⁺: 233.0972, found: 233.0975.

Mandatory Visualization

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reactants & Base B 2. Inert Atmosphere A->B C 3. Add Solvent B->C D 4. Add Catalyst C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization J->K

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Biological Target: PD-1/PD-L1 Signaling Pathway

Biaryl compounds are known to be effective inhibitors of the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway.[4] Tumor cells can evade the immune system by overexpressing PD-L1, which binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction can restore T-cell function and promote tumor cell killing.

G cluster_0 T-Cell cluster_1 Tumor Cell TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation PD1 PD-1 Inhibition T-Cell Inhibition PD1->Inhibition Binding MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Biaryl Biaryl Methanol Inhibitor Biaryl->PDL1 Inhibition

References

Application Notes and Protocols for the Cross-Coupling of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of various catalytic systems in the cross-coupling of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established Suzuki-Miyaura cross-coupling methodologies and can be adapted for a range of aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3][4] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate.[1][2][3] The functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids make this an indispensable tool in modern organic synthesis.[1][2]

This compound is a particularly useful reagent due to the presence of three key functional groups: a boronic acid for cross-coupling, a fluorine atom which can enhance metabolic stability and binding affinity in drug candidates, and a hydroxymethyl group that provides a handle for further functionalization. This document outlines effective palladium and nickel-based catalytic systems for the successful cross-coupling of this valuable building block.

Catalytic Systems Overview

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity in Suzuki-Miyaura cross-coupling reactions. Below is a summary of commonly employed catalytic systems adaptable for this compound.

Palladium-Based Catalysts:

Palladium catalysts are the most common choice for Suzuki-Miyaura couplings.[1][3][5] A variety of palladium sources and phosphine ligands can be employed to achieve high efficiency.

  • Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for a broad range of substrates.

  • Pd(OAc)₂ / Ligand: Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. It is almost always used in combination with a phosphine ligand.

  • PdCl₂(dppf): This complex, featuring the 1,1'-bis(diphenylphosphino)ferrocene ligand, is particularly effective for challenging couplings, including those with sterically hindered substrates or heteroaryl halides.

Nickel-Based Catalysts:

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions.[6][7][8][9][10] They can be particularly effective for the coupling of aryl chlorides and for reactions involving C-F bond activation.[8]

  • Ni(cod)₂ / Ligand: Bis(1,5-cyclooctadiene)nickel(0) is a common Ni(0) precatalyst that requires a ligand for stabilization and reactivity.

  • NiCl₂(dppp): A stable Ni(II) precatalyst that can be reduced in situ. The 1,3-bis(diphenylphosphino)propane ligand provides good stability and reactivity.[6]

Data Presentation: Catalytic Systems for Aryl Halide Cross-Coupling

The following table summarizes representative conditions for the cross-coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). These conditions are extrapolated from literature precedents on similar functionalized boronic acids and aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/H₂O (4:1)901285-95
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane100890-98
PdCl₂(dppf) (3 mol%)-Cs₂CO₃DMF110688-96
Ni(cod)₂ (10 mol%)PCy₃ (20 mol%)K₃PO₄Toluene801675-85
NiCl₂(dppp) (5 mol%)-t-BuOKTHF652470-80

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄

This protocol describes a general procedure for the cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (5 mol%) to the flask under a positive flow of inert gas.

  • Add degassed toluene and degassed deionized water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling using Ni(cod)₂

This protocol provides a method for the nickel-catalyzed cross-coupling, which can be advantageous for specific substrates.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas in a glovebox

Procedure:

  • Inside a glovebox, add Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%) to an oven-dried reaction vial.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • To this catalyst solution, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, and Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas catalyst Add Catalyst/Ligand degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup (Extraction) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product Catalytic_System_Logic cluster_catalyst Catalyst System Components cluster_factors Key Reaction Factors Catalyst Metal Precursor (e.g., Pd(OAc)₂, NiCl₂(dppp)) Outcome Optimal Reaction Outcome (High Yield, Purity) Catalyst->Outcome Influences Catalytic Cycle Ligand Ligand (e.g., SPhos, PCy₃) Ligand->Outcome Stabilizes Catalyst, Tunes Reactivity Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Outcome Activates Boronic Acid Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Outcome Affects Solubility and Temperature Reactivity Substrate Reactivity (Aryl-Cl vs. Aryl-Br) Reactivity->Catalyst Dictates Choice Sterics Steric Hindrance Sterics->Ligand Dictates Choice Functional_Groups Functional Group Tolerance Functional_Groups->Base Compatibility

References

Application Notes and Protocols for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation. This versatile building block, featuring both a fluorine atom and a hydroxymethyl group, is of significant interest in medicinal chemistry and materials science. The fluorine substitution can enhance metabolic stability and binding affinity, while the hydroxymethyl group offers a site for further functionalization.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, aryl halide/triflate, base, and solvent in a reaction vessel. degas Degas the mixture (e.g., by purging with Argon or N2). start->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Perform aqueous work-up and extract with an organic solvent. quench->extract purify Dry, concentrate, and purify the crude product (e.g., by column chromatography). extract->purify

Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10095
21-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Dioxane9092
32-BromopyridinePhenylboronic acidPd₂(dba)₃/XPhosK₃PO₄t-BuOH8088
44-Chlorotoluene4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11091

This table is a compilation of representative data from the literature to illustrate typical reaction efficiencies.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine (N-arylation) or an alcohol/phenol (O-arylation).[2][3] It offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

Signaling Pathway of the Chan-Lam Coupling

Chan_Lam_Pathway cluster_catalytic_cycle Catalytic Cycle CuII Cu(II) Catalyst Transmetalation Transmetalation CuII->Transmetalation ArBOH2 This compound ArBOH2->Transmetalation CuII_Ar Ar-Cu(II) Intermediate Transmetalation->CuII_Ar Ligand_Exchange Ligand Exchange CuII_Ar->Ligand_Exchange NuH Amine/Alcohol (R-XH) NuH->Ligand_Exchange CuII_Ar_X Ar-Cu(II)-XR Intermediate Ligand_Exchange->CuII_Ar_X Oxidation Oxidation (O2) CuII_Ar_X->Oxidation CuIII_Ar_X Ar-Cu(III)-XR Intermediate Oxidation->CuIII_Ar_X Reductive_Elimination Reductive Elimination CuIII_Ar_X->Reductive_Elimination Product Coupled Product (Ar-XR) Reductive_Elimination->Product CuI Cu(I) Reductive_Elimination->CuI Reoxidation Reoxidation (O2) CuI->Reoxidation Reoxidation->CuII

References

Application Notes and Protocols: (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, offers multiple avenues for synthetic transformations. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a crucial aspect in drug design. The hydroxymethyl group provides a handle for further functionalization or can participate in intramolecular cyclization reactions. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.

These application notes provide an overview of the utility of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized biaryl compounds, which are common scaffolds in medicinally active molecules.

Key Applications

The primary application of this compound in organic synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and selective formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid This compound BiarylProduct Functionalized Biaryl BoronicAcid->BiarylProduct:w + ArylHalide Aryl Halide (Ar-X) X = Br, I, Cl, OTf ArylHalide->BiarylProduct:w + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->BiarylProduct Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->BiarylProduct Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->BiarylProduct

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

The resulting biaryl products containing the fluoro and hydroxymethyl functionalities can serve as key intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The hydroxymethyl group, in particular, can be used for subsequent intramolecular reactions to form heterocyclic structures, such as benzofurans, after an initial cross-coupling step.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1 v/v). Degas the resulting mixture by bubbling the inert gas through it for 15-30 minutes.

  • Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Workflow Diagram:

Suzuki_Protocol Start Start: Assemble Reactants Setup 1. Combine Boronic Acid, Aryl Bromide, and Base in Flask Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Anhydrous Solvent and Degas Inert->Solvent Catalyst 4. Add Palladium Catalyst Solvent->Catalyst Reaction 5. Heat and Stir under Inert Atmosphere Catalyst->Reaction Monitor 6. Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 7. Cool, Dilute, and Perform Aqueous Work-up Monitor->Workup Complete Purify 8. Dry, Concentrate, and Purify by Chromatography Workup->Purify Product Final Product: Functionalized Biaryl Purify->Product

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Data Presentation

Table 1: Reaction Optimization for Suzuki-Miyaura Coupling

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012
2Pd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane908
3
4

Researchers should fill in the details of their specific aryl halide and populate the table with the results of their experiments to determine the optimal conditions for their desired transformation.

Signaling Pathways and Logical Relationships

The utility of this compound extends beyond a simple coupling reaction. The product of the Suzuki-Miyaura coupling can be a precursor for the synthesis of more complex heterocyclic systems, which are often the core of bioactive molecules. For example, an intramolecular cyclization can lead to the formation of a benzofuran ring system.

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Intramolecular Cyclization cluster_application Application Reactants1 This compound + Aryl Halide Intermediate Biaryl Intermediate Reactants1->Intermediate Pd Catalyst, Base FinalProduct Benzofuran Derivative Intermediate->FinalProduct Dehydration/Cyclization (e.g., Acid or Base Catalysis) Bioactive Bioactive Molecule Synthesis (e.g., Drug Candidates) FinalProduct->Bioactive Further Functionalization

Caption: Synthetic pathway from the boronic acid to a benzofuran derivative.

This two-step sequence, a cross-coupling followed by a cyclization, is a powerful strategy in medicinal chemistry for the rapid construction of diverse libraries of potential drug candidates. The fluorine substituent can play a critical role in modulating the pharmacological properties of the final benzofuran derivatives.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable method for the synthesis of functionalized biaryl compounds. The presence of both a fluorine atom and a hydroxymethyl group offers significant advantages for the development of novel pharmaceuticals and functional materials. The provided representative protocol and data presentation template are intended to facilitate the use of this reagent in the research community. Further exploration of its reactivity is encouraged to unlock its full potential in the synthesis of complex and biologically relevant molecules.

Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of the fluoro, hydroxymethyl, and boronic acid functionalities, which allow for the synthesis of complex molecular architectures with potential applications in drug discovery and development.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the hydroxymethyl group provides a handle for further functionalization or can participate in intramolecular reactions. The boronic acid moiety is a key functional group for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation.

This document outlines detailed protocols for key palladium-catalyzed reactions involving this compound, providing researchers with a starting point for the synthesis of novel compounds.

Data Presentation

The following tables summarize quantitative data for representative palladium-catalyzed reactions involving this compound and its analogs. These examples showcase typical reaction conditions and achievable yields.

Table 1: Suzuki-Miyaura Coupling Reactions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-chloropyrimidinePd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285
22-Bromo-5-chloropyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1101692
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃DMF90888
44-IodoanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄THF/H₂O801295

Yields are for illustrative purposes and may vary based on specific substrate and reaction scale.

Table 2: Sonogashira Coupling Reactions (Representative Conditions)
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65680
2EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane801275

Yields are estimated based on typical Sonogashira reactions with similar substrates.

Table 3: Heck Reaction (Representative Conditions)
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1002470
2StyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃NMP1201865

Yields are estimated based on typical Heck reactions with similar substrates.

Experimental Protocols

The following are detailed methodologies for key palladium-catalyzed reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-Bromo-2-chloropyrimidine

This protocol describes the synthesis of 2-chloro-5-(4-fluoro-2-(hydroxymethyl)phenyl)pyrimidine, a key intermediate for further diversification in drug discovery programs.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 5-Bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 5-bromo-2-chloropyrimidine, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (General Protocol)

This protocol outlines a general procedure for the C-C bond formation between the boronic acid (after conversion to the corresponding aryl halide in situ or in a separate step) and a terminal alkyne.

Materials:

  • Aryl halide derived from this compound (e.g., 1-bromo-4-fluoro-2-(hydroxymethyl)benzene) (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the triethylammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Heck Reaction of this compound with n-Butyl Acrylate (General Protocol)

This protocol describes a general method for the coupling of an in situ generated or pre-synthesized aryl halide from the title boronic acid with an activated alkene.

Materials:

  • Aryl halide derived from this compound (e.g., 1-iodo-4-fluoro-2-(hydroxymethyl)benzene) (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tris(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Add triethylamine and n-butyl acrylate to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Catalyst Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Product Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Boronic Acid, Aryl Halide, and Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Building_Block This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling Building_Block->Pd_Coupling Scaffold Novel Fluorinated Biaryl Scaffold Pd_Coupling->Scaffold Lead_Compound Lead Compound Identification Scaffold->Lead_Compound Drug_Candidate Drug Candidate Lead_Compound->Drug_Candidate

Caption: Role of the boronic acid in a typical drug discovery pipeline.

Application Notes and Protocols for Developing Kinase Inhibitors with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid as a key building block in the synthesis of novel kinase inhibitors. The focus is on the development of thieno[3,2-d]pyrimidine-based inhibitors targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), a critical pathway in cell cycle regulation and a validated target in oncology.

Introduction

This compound is a valuable reagent in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility has been demonstrated in the synthesis of potent kinase inhibitors. A key example is its use as a reactant in the preparation of intermediates for thieno[3,2-d]pyrimidine derivatives, which are effective inhibitors of CDK4/6. The dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making inhibitors of these kinases a significant area of research and development.

Target Pathway: CDK4/6 Signaling

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are serine/threonine kinases that play a pivotal role in the G1 phase of the cell cycle. In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4/6. This active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F releases G1_S_Genes G1/S Phase Transition Genes E2F->G1_S_Genes activates transcription Proliferation Cell Proliferation G1_S_Genes->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->ActiveComplex inhibits

Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidine CDK4/6 Inhibitors

While specific biological data for compounds directly synthesized using this compound is not explicitly detailed in the public domain, the patent US-10835535-B2 provides representative inhibitory activities for a series of thieno[3,2-d]pyrimidine CDK4/6 inhibitors. The following table summarizes the IC50 values for selected compounds from this patent, demonstrating the potency of this class of inhibitors.

Compound ExampleCDK4 IC50 (nM)CDK6 IC50 (nM)
12.51.8
23.12.2
51.91.5
104.03.5
152.21.7
205.64.1
251.81.3

Note: The compounds in this table are representative examples from patent US-10835535-B2 and are intended to illustrate the general potency of the thieno[3,2-d]pyrimidine scaffold against CDK4 and CDK6. It is not explicitly stated in the patent that these specific compounds were synthesized using this compound.

Experimental Protocols

The development of kinase inhibitors using this compound involves a multi-step process from chemical synthesis to biological evaluation.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors

This protocol outlines the general synthetic workflow for preparing thieno[3,2-d]pyrimidine-based CDK4/6 inhibitors, including the initial Suzuki-Miyaura coupling to incorporate the (4-Fluoro-2-(hydroxymethyl)phenyl) moiety.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Compound Synthesis cluster_step3 Step 3: Purification Start1 Thieno[3,2-d]pyrimidine Core Suzuki1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start1->Suzuki1 Start2 This compound Start2->Suzuki1 Intermediate Intermediate with Phenyl Moiety Suzuki1->Intermediate Suzuki2 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Intermediate->Suzuki2 Start3 Aryl Halide/ Triflate Start3->Suzuki2 FinalCompound Final Kinase Inhibitor Suzuki2->FinalCompound Purification Purification (e.g., Chromatography) FinalCompound->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Materials:

  • Appropriate thieno[3,2-d]pyrimidine starting material (e.g., a halogenated derivative)

  • This compound

  • Aryl halide or triflate for the second coupling step

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Intermediate.

    • To a flame-dried round-bottom flask, add the halogenated thieno[3,2-d]pyrimidine starting material (1.0 equiv), this compound (1.1-1.5 equiv), and base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed anhydrous solvent and the palladium catalyst (0.05-0.1 equiv).

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the intermediate.

  • Step 2: Synthesis of the Final Compound.

    • The intermediate from Step 1 can then be further functionalized. For instance, if the intermediate has a reactive site for another Suzuki-Miyaura coupling, repeat the general procedure from Step 1 using the desired aryl halide or triflate.

  • Step 3: Purification and Characterization.

    • Purify the final crude product using an appropriate method, such as flash column chromatography or recrystallization.

    • Characterize the purified compound using techniques like NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method to determine the in vitro inhibitory activity of the synthesized compounds against CDK4 and CDK6.

Kinase_Assay_Workflow Prepare Prepare Reagents: - Kinase (CDK4/6) - Substrate (e.g., Rb protein) - ATP - Test Compound Incubate Incubate Kinase and Compound Prepare->Incubate Initiate Initiate Reaction (Add Substrate/ATP) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylation (e.g., Luminescence, Radioactivity) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Kinase substrate (e.g., recombinant Retinoblastoma protein, Rb)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or [γ-³²P]ATP)

  • Microplate reader (luminescence or scintillation counter)

  • 96-well or 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of an assay plate, add the kinase assay buffer.

  • Add a small volume of the diluted test compounds to the appropriate wells. Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only).

  • Add the recombinant CDK4 or CDK6 enzyme to each well (except the negative control) and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., Rb) and ATP.

  • Incubate the plate at 30 °C or 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent. For ADP-Glo™, this involves a two-step process to measure ADP production. For Kinase-Glo®, it measures the remaining ATP. For radioactive assays, the phosphorylated substrate is captured and quantified.

  • Measure the signal (luminescence or radioactivity) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effects of the synthesized compounds on cancer cell lines that are dependent on CDK4/6 activity.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent kinase inhibitors, particularly those with a thieno[3,2-d]pyrimidine core targeting the CDK4/6 pathway. The protocols outlined above provide a framework for the synthesis, screening, and evaluation of novel inhibitors based on this scaffold. The continued exploration of derivatives from this starting material holds promise for the development of new therapeutics for the treatment of cancer and other proliferative diseases.

Application Notes and Protocols for the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of effective antiviral compounds is a cornerstone of modern medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of three prominent antiviral drugs: Favipiravir, Molnupiravir, and Remdesivir. These compounds have demonstrated significant activity against a range of RNA viruses. The protocols outlined below are intended for researchers, scientists, and drug development professionals. Additionally, this document details the targeted viral signaling pathways and presents quantitative data to facilitate comparison and further research.

Favipiravir

Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug. It is converted intracellularly to its active, phosphoribosylated form, which then inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] Its synthesis has been a subject of great interest, with various routes developed to improve yield and scalability.[1][2][3]

Quantitative Data Summary
Starting MaterialKey IntermediatesNumber of StepsOverall YieldPurityReference
Diethyl malonate2-aminomalonamide, 3,6-dichloropyrazine-2-carbonitrile916%>99%[1]
3-hydroxy-2-pyrazinecarboxamideN/A (Direct Fluorination)150%Not Specified[2]
3-aminopyrazine-2-carboxylic acid3,6-dichloropyrazine-2-carbonitrileMultiple43% (from intermediate)>99%[3]
2-aminopyrazine3,6-dichloropyrazine-2-carbonitrile748% (for intermediate)Not Specified[4]
6-bromo-3-hydroxypyrazine-2-carboxamide3,6-difluoropyrazine-2-carbonitrile465%>99% (ICH Standards)[5]
Experimental Protocols

Protocol 1: One-Step Synthesis from 3-hydroxy-2-pyrazinecarboxamide [2]

This protocol describes a simple, one-step synthesis of Favipiravir via direct fluorination.

Materials:

  • 3-hydroxy-2-pyrazinecarboxamide

  • Selectfluor®

  • 1-butyl-3-methylimidazolium tetrafluoroborate (BF₄-BMIM) ionic liquid

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-2-pyrazinecarboxamide in BF₄-BMIM.

  • Add Selectfluor® to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield Favipiravir.

Protocol 2: Scalable Synthesis from Diethyl Malonate [1]

This multi-step synthesis is suitable for larger-scale production. The following is a summarized workflow. For detailed step-by-step procedures, refer to the original publication.

Workflow Overview:

  • Nitrosation: Diethyl malonate is treated with sodium nitrite in acetic acid.

  • Reduction: The resulting oxime is reduced to 2-aminomalonamide.

  • Cyclization: 2-aminomalonamide is condensed with glyoxal to form a pyrazine ring.

  • Sandmeyer Reaction: A series of reactions to introduce chloro groups.

  • Cyanation: Introduction of a nitrile group.

  • Fluorination: Replacement of a chloro group with fluorine.

  • Hydroxylation: Conversion of the second chloro group to a hydroxyl group.

  • Amidation: Hydrolysis of the nitrile to a carboxamide.

  • Purification: Final product purification.

Diagrams

Favipiravir_Synthesis_Workflow cluster_protocol1 One-Step Synthesis cluster_protocol2 Multi-Step Synthesis start1 3-hydroxy-2-pyrazinecarboxamide reagent1 Selectfluor® BF₄-BMIM start1->reagent1 product1 Favipiravir reagent1->product1 Direct Fluorination start2 Diethyl Malonate int1 2-aminomalonamide start2->int1 Nitrosation, Reduction int2 Pyrazine Intermediate int1->int2 Cyclization int3 3,6-dichloropyrazine- 2-carbonitrile int2->int3 Chlorination, Cyanation product2 Favipiravir int3->product2 Fluorination, Hydroxylation, Amidation

Caption: Synthetic routes for Favipiravir.

Viral_RNA_Synthesis_Inhibition cluster_virus Host Cell cluster_drug_action Drug Action Virus RNA Virus Viral_RNA Viral RNA Genome Virus->Viral_RNA Uncoating RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp New_RNA New Viral RNA RdRp->New_RNA Replication NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism Inhibition Favipiravir_RTP->Inhibition Inhibition->RdRp Molnupiravir_Synthesis_Workflow cluster_protocol Two-Step Synthesis from Uridine start Uridine step1_reagents 2,2-dimethoxypropane, p-toluenesulfonic acid, Isobutyric anhydride, Pyridine start->step1_reagents intermediate Protected Uridine Intermediate step1_reagents->intermediate One-pot Acetalization/ Esterification step2_reagents HMDS, Imidazole, KHSO₄, (NH₂OH)₂·H₂SO₄, Formic Acid intermediate->step2_reagents product Molnupiravir step2_reagents->product One-pot Oxyamination/ Deprotection Viral_Error_Catastrophe cluster_virus_replication Viral RNA Replication cluster_molnupiravir_action Molnupiravir Action Viral_RNA_Template Viral RNA Template Replication_Complex Replication Complex Viral_RNA_Template->Replication_Complex RdRp RNA-dependent RNA Polymerase RdRp->Replication_Complex NTPs Cellular NTPs NTPs->Replication_Complex New_Viral_RNA Progeny Viral RNA Replication_Complex->New_Viral_RNA Synthesis Mutated_RNA Mutated Viral RNA Replication_Complex->Mutated_RNA Mutagenesis Molnupiravir Molnupiravir (Prodrug) Active_Metabolite N-hydroxycytidine Triphosphate Molnupiravir->Active_Metabolite Metabolism Active_Metabolite->Replication_Complex Incorporation Nonviable_Virus Non-viable Virus (Error Catastrophe) Mutated_RNA->Nonviable_Virus Remdesivir_Synthesis_Workflow cluster_protocol Three-Step Synthesis from GS-441524 start GS-441524 reagent1 DMF-DMA start->reagent1 intermediate1 Protected Nucleoside reagent1->intermediate1 Protection reagent2 Phosphorylating Agent, t-BuMgCl intermediate1->reagent2 intermediate2 Phosphorylated Intermediate reagent2->intermediate2 Phosphoramidation reagent3 Acetic Acid intermediate2->reagent3 product Remdesivir reagent3->product Deprotection Delayed_Chain_Termination cluster_replication Viral RNA Elongation cluster_remdesivir_action Remdesivir Action Template_RdRp Template-RdRp Complex Nascent_RNA Nascent RNA Chain Template_RdRp->Nascent_RNA Elongation Incorporated_RNA RNA with Remdesivir Template_RdRp->Incorporated_RNA ATP ATP ATP->Nascent_RNA Incorporation Remdesivir Remdesivir (Prodrug) Remdesivir_TP Remdesivir-TP (Active ATP Analog) Remdesivir->Remdesivir_TP Intracellular Metabolism Remdesivir_TP->Incorporated_RNA Incorporation into Nascent RNA Termination Delayed Chain Termination Incorporated_RNA->Termination After addition of 3 more nucleotides

References

Application Notes: Synthesis and Application of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction to Fluorescent Probes

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.[1] These molecular tools are indispensable in modern biology, drug discovery, and diagnostics because they allow for the non-invasive, real-time visualization of biological processes with high sensitivity and spectral resolution.[2][3] For researchers and drug development professionals, fluorescent probes offer a powerful method to track biomolecules, monitor cellular environments (like pH or ion concentration), and image specific organelles within living cells without causing significant damage.[1][4]

The core components of a fluorescent probe are a fluorophore (the light-emitting unit), a recognition unit (which selectively interacts with the target analyte), and a linker. The probe's design dictates how the interaction with its target analyte modulates the fluorescence signal, leading to a detectable change in light emission. Common mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Aggregation-Induced Emission (AIE).[2][3]

II. Design Principles of Fluorescent Probes

The rational design of fluorescent probes is crucial for their specificity and sensitivity. The most common design follows a "fluorophore-spacer-receptor" model.

  • Fluorophore: The signaling component of the probe. Its photophysical properties (e.g., brightness, photostability) are critical.

  • Receptor (Recognition Unit): This part selectively binds to the target analyte (e.g., a metal ion, enzyme, or reactive oxygen species).

  • Linker/Spacer: Connects the fluorophore and receptor, influencing the signaling mechanism.

The interaction between the receptor and the target analyte triggers a conformational or electronic change that alters the fluorophore's emission, resulting in a "turn-on" or "turn-off" fluorescence response.

Fluorescent_Probe_Design cluster_Probe Fluorescent Probe Fluorophore Fluorophore (Signal Reporter) Linker Linker Fluorophore->Linker Receptor Receptor (Recognition Unit) Linker->Receptor Analyte Target Analyte (e.g., Metal Ion, Enzyme) Receptor->Analyte Binding/ Reaction Signal Fluorescence Signal (On/Off/Shift) Analyte->Signal Triggers Coumarin_Synthesis_Workflow start Start reagents 1. Combine 4-(Diethylamino)salicylaldehyde, Diethyl Malonate, Piperidine, Acetic Acid in Ethanol start->reagents reflux 2. Heat to Reflux (6 hours) reagents->reflux cool 3. Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter 4. Vacuum Filtration & Wash precipitate->filter characterize 5. Characterization (NMR, Mass Spec) filter->characterize end End Product: Coumarin Derivative characterize->end Rhodamine_Probe_Signaling Probe_Off Probe (Spirolactam Form) Non-Fluorescent Probe_On Probe (Ring-Opened Form) Highly Fluorescent Probe_Off->Probe_On Oxidative Ring Opening HClO HClO (Analyte) HClO->Probe_On Reacts with Probe Live_Cell_Imaging_Workflow start Start: Cultured Cells prepare_probe 1. Prepare Probe Working Solution (Dilute stock in medium) start->prepare_probe load_probe 2. Incubate Cells with Probe (15-60 min, 37°C) prepare_probe->load_probe wash 3. Wash Cells 2-3x with PBS (Remove unbound probe) load_probe->wash add_medium 4. Add Fresh Medium/Buffer wash->add_medium image 5. Acquire Images (Fluorescence Microscope) add_medium->image stimulate 6. (Optional) Add Stimulus & Continue Imaging image->stimulate end End: Analyze Data image->end stimulate->image Time-lapse Drug_Discovery_Pipeline cluster_Discovery Drug Discovery & Development HTS High-Throughput Screening (Identify Hits) Target Target Engagement (Confirm Binding) HTS->Target Delivery Drug Delivery Studies (Uptake & Release) Target->Delivery Efficacy Efficacy & MOA (Cellular Effects) Delivery->Efficacy Probe1 Enzyme/Pathway Probe Probe1->HTS Enables Probe2 Labeled Drug Candidate Probe2->Target Visualizes Probe2->Delivery Tracks Probe3 Environment-Sensing Probe (e.g., for ROS, pH) Probe3->Efficacy Measures

References

Application Notes: Functionalization of Heterocycles Using (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, makes it a valuable reagent for introducing complex functionalities into organic molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The presence of the fluorine atom can enhance the metabolic stability and modify the electronic properties of target molecules, while the hydroxymethyl group offers a handle for further synthetic transformations or can act as a key pharmacophoric element.

Boronic acids and their derivatives are increasingly recognized for their broad applications in drug discovery, from their use in creating vast libraries of compounds for screening to their incorporation into final drug candidates.[2][3][4] This document provides detailed protocols and application data for the use of this compound in the functionalization of heterocyclic compounds, which are core scaffolds in a multitude of pharmaceuticals.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for coupling this compound with a wide range of heterocyclic halides (Cl, Br, I) and triflates (OTf).[5] This reaction proceeds under mild conditions and exhibits broad substrate scope, making it an indispensable tool for drug development and materials science.

A general scheme for this transformation is as follows:

Reaction Scheme: Heterocycle-X + this compound → [Pd Catalyst, Base, Solvent] → Heterocycle-(4-Fluoro-2-(hydroxymethyl)phenyl)

Representative Substrate Scope and Reaction Yields

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various heterocyclic partners under optimized conditions. Yields are representative and may vary based on the specific substrate and reaction scale.

EntryHeterocyclic HalideProductTypical Yield (%)
12-Bromopyridine2-(4-Fluoro-2-(hydroxymethyl)phenyl)pyridine85-95%
23-Bromopyridine3-(4-Fluoro-2-(hydroxymethyl)phenyl)pyridine88-96%
34-Chloropyridine4-(4-Fluoro-2-(hydroxymethyl)phenyl)pyridine75-85%
42-Chloroquinoline2-(4-Fluoro-2-(hydroxymethyl)phenyl)quinoline80-92%
55-Bromoindole (N-protected)5-(4-Fluoro-2-(hydroxymethyl)phenyl)indole78-90%
62-Bromothiophene2-(4-Fluoro-2-(hydroxymethyl)phenyl)thiophene90-98%
72-Chloropyrazine2-(4-Fluoro-2-(hydroxymethyl)phenyl)pyrazine70-85%
84-Bromoisoquinoline4-(4-Fluoro-2-(hydroxymethyl)phenyl)isoquinoline82-94%

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Heterocyclic Bromides

This protocol is optimized for coupling with various bromo-heterocycles.

Materials:

  • This compound

  • Heterocyclic bromide (e.g., 3-Bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the heterocyclic bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add Palladium(II) acetate (0.02 eq., 2 mol%) and triphenylphosphine (0.08 eq., 8 mol%).

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the resulting suspension vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized heterocycle.

Visualized Workflows and Mechanisms

To aid in the conceptualization and execution of these protocols, the following diagrams illustrate the experimental workflow and the underlying catalytic cycle.

G start_end start_end process process decision decision io io start Start: Assemble Reaction Components reagents 1. Add Heterocycle-X (1.0 eq) 2. Add Boronic Acid (1.2 eq) 3. Add Base (e.g., K₂CO₃, 2.5 eq) start->reagents Setup catalyst Add Pd Catalyst (e.g., Pd(OAc)₂) & Ligand (e.g., PPh₃) reagents->catalyst solvent Add Solvent System (e.g., Dioxane/Water) catalyst->solvent reaction Heat Reaction Mixture (80-100 °C) under Inert Gas solvent->reaction Heat monitor Monitor Progress (TLC / LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup: Dilute, Extract with Organic Solvent complete->workup Yes purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Characterize Pure Product (NMR, MS) purify->product Analysis

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reagents Inputs cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) pd_ox R¹-Pd(II)-X L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)-R² L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R¹-R²) boronate [R²-B(OH)₃]⁻ boronate->pd_ox center reagent1 R¹-X (Heterocycle-Halide) reagent2 R²-B(OH)₂ (Boronic Acid) base Base (e.g., OH⁻) l1 R¹ = Heterocyclic group l2 R² = (4-Fluoro-2-(hydroxymethyl)phenyl) l3 L = Ligand (e.g., PPh₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Application: Radical C-H Functionalization

While the Suzuki coupling is the most common application, aryl boronic acids can also serve as precursors for aryl radicals in Minisci-type C-H functionalization reactions.[6][7] This method is particularly useful for the direct arylation of electron-deficient heterocycles without the need for pre-functionalization with a halide.

General Reaction Scheme: Heterocycle-H + this compound → [Oxidant, Catalyst] → Heterocycle-(4-Fluoro-2-(hydroxymethyl)phenyl)

This approach offers a complementary strategy to traditional cross-coupling and can provide access to different isomers depending on the directing effects of the heterocyclic substrate. The development of specific protocols for this compound in this context is an active area of research.

Conclusion

This compound is a highly effective reagent for the functionalization of a diverse range of heterocycles. The protocols and data presented herein demonstrate its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its application provides a reliable pathway for the synthesis of complex, high-value molecules essential for research in drug discovery and materials science. Researchers are encouraged to use these notes as a starting point for developing novel compounds and exploring further applications of this valuable synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, particularly with a substituted boronic acid like this compound, can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.

  • Reagent Quality and Stability :

    • This compound Stability : Boronic acids can degrade over time, and those with functional groups may have specific stability issues. The ortho-hydroxymethyl group could potentially participate in intramolecular reactions or affect the stability of the boronic acid. It is recommended to use a fresh, high-purity batch of the boronic acid. Consider converting the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct if stability is a persistent issue.[1][2]

    • Aryl Halide Reactivity : The reactivity of your coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[3] If you are using a less reactive aryl chloride, a more specialized and highly active catalyst system may be necessary.[3]

    • Catalyst and Ligand Integrity : Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1][3] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

  • Reaction Conditions :

    • Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that your solvents are properly degassed.[1]

    • Base Selection : The choice of base is critical in Suzuki couplings as it activates the boronic acid.[4] For a boronic acid with a potentially acidic hydroxymethyl group, a careful selection of the base is necessary to avoid side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred for substrates with sensitive functional groups.[1]

    • Solvent Purity : Use anhydrous and degassed solvents. Oxygen and water can negatively impact the reaction.[3][5] The choice of solvent can also influence the reaction rate and selectivity.[5][6]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[3][7] The presence of an electron-withdrawing fluorine atom on your boronic acid can increase its susceptibility to this side reaction.

  • Use of Anhydrous Conditions : Water can be a source of protons for protodeboronation. Using anhydrous solvents and reagents can help minimize this side reaction.

  • Shorter Reaction Times and Lower Temperatures : Prolonged reaction times and high temperatures can increase the likelihood of protodeboronation.[3][8] Monitor your reaction closely and stop it once the starting material is consumed.

  • Use of More Stable Boron Reagents : Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[3] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[3]

  • Careful Base Selection : The choice and amount of base can influence the rate of protodeboronation.[9][10] Using a milder base or a stoichiometric amount may be beneficial.

Q3: The ortho-hydroxymethyl group on my boronic acid seems to be causing issues, possibly due to steric hindrance or interaction with the catalyst. What conditions are recommended for such ortho-substituted substrates?

A3: Steric hindrance from ortho-substituents can significantly slow down the key steps of the Suzuki coupling catalytic cycle, namely transmetalation and reductive elimination.[1] The hydroxymethyl group could also potentially chelate to the palladium center, inhibiting catalysis.

  • Bulky, Electron-Rich Ligands : To overcome steric hindrance, the use of bulky and electron-rich phosphine ligands is highly recommended. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are particularly effective for coupling sterically hindered substrates.[1] These ligands promote both the oxidative addition and the reductive elimination steps.[1]

  • Higher Temperatures : More forcing conditions, such as higher reaction temperatures, may be necessary to overcome the activation barrier imposed by steric hindrance.[1] Solvents with higher boiling points like toluene, dioxane, or DMF might be required.[1]

  • Appropriate Base Selection : For sterically hindered couplings, strong, often non-aqueous bases like K₃PO₄ or Cs₂CO₃ are frequently used.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes recommended starting conditions and optimization parameters for the Suzuki coupling of this compound with a generic aryl bromide.

ParameterRecommended Starting ConditionOptimization StrategyPotential Issues
Palladium Catalyst Pd(OAc)₂ (2 mol%) with a suitable ligand, or a pre-catalyst like XPhos Pd G3 (2 mol%)Screen different Pd sources (e.g., Pd₂(dba)₃) and pre-catalysts. Increase catalyst loading to 5 mol% if the reaction is sluggish.Catalyst decomposition, formation of palladium black.
Ligand XPhos (4 mol%) or SPhos (4 mol%)Screen other bulky, electron-rich ligands (e.g., RuPhos, cataCXium A). Vary the palladium-to-ligand ratio.Ligand oxidation if not handled under inert conditions.
Base K₃PO₄ (2.5 equivalents)Screen other bases such as Cs₂CO₃, K₂CO₃, or organic bases like Et₃N. Vary the number of equivalents.Incomplete reaction with weak bases; side reactions with strong bases.
Solvent Dioxane/H₂O (10:1)Try other solvent systems like Toluene/H₂O, THF/H₂O, or anhydrous solvents like DMF or DME.[11]Poor solubility of reagents, catalyst deactivation.
Temperature 80-100 °CIncrease the temperature up to the boiling point of the solvent if the reaction is slow.Protodeboronation, decomposition of starting materials or product.
Boronic Acid 1.2 - 1.5 equivalentsIncrease the equivalents of boronic acid if homocoupling of the aryl halide is observed.Difficult purification due to excess boronic acid and its byproducts.

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling with this compound

This protocol employs a Buchwald-type precatalyst, which is often effective for challenging substrates.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1]

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Execution : Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protection of this compound with Diethanolamine

If protodeboronation or instability of the boronic acid is a major issue, converting it to a more stable diethanolamine adduct can be beneficial.[2]

  • Dissolution : In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation : A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation : Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[2]

Mandatory Visualizations

Suzuki_Coupling_Troubleshooting start Low Yield or No Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions side_reactions Identify Side Reactions start->side_reactions boronic_acid Boronic Acid Stability (Fresh? Protected?) check_reagents->boronic_acid aryl_halide Aryl Halide Reactivity (I > Br > OTf >> Cl) check_reagents->aryl_halide catalyst Catalyst/Ligand Activity (Fresh? Stored properly?) check_reagents->catalyst inert Inert Atmosphere? (Degassed Solvents?) check_conditions->inert base Appropriate Base? (K3PO4, Cs2CO3) check_conditions->base solvent Suitable Solvent? (Dioxane, Toluene) check_conditions->solvent temperature Optimal Temperature? check_conditions->temperature protodeboronation Protodeboronation? (Anhydrous conditions?) side_reactions->protodeboronation homocoupling Homocoupling? (Adjust stoichiometry?) side_reactions->homocoupling optimize Systematic Optimization boronic_acid->optimize aryl_halide->optimize catalyst->optimize inert->optimize base->optimize solvent->optimize temperature->optimize protodeboronation->optimize homocoupling->optimize

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition aryl_pd_halide Ar-Pd(II)-X L_n pd0->aryl_pd_halide Oxidative Addition oxidative_addition->aryl_pd_halide Ar-X transmetalation Transmetalation aryl_pd_aryl Ar-Pd(II)-Ar' L_n aryl_pd_halide->aryl_pd_aryl Transmetalation transmetalation->aryl_pd_aryl aryl_pd_aryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' aryl_pd_aryl->product reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'B(OH)₂ base_activation Base boronate [Ar'B(OH)₃]⁻ base_activation->boronate boronate->aryl_pd_halide aryl_halide Ar-X aryl_halide->aryl_pd_halide

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in their experiments, with a focus on mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. These reactions compete with the desired cross-coupling process and can significantly reduce the yield of the target biaryl product.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions commonly used in Suzuki-Miyaura couplings.[1] For this compound, this results in the formation of 3-fluoro-6-(hydroxymethyl)phenol.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen and certain palladium(II) precatalysts can promote homocoupling.[2] In this case, the homocoupling product would be 2,2'-bis(hydroxymethyl)-4,4'-difluorobiphenyl.

Q2: I am observing significant formation of the protodeboronated byproduct. How can I minimize this side reaction?

A2: Minimizing protodeboronation involves carefully controlling the reaction conditions to disfavor the cleavage of the carbon-boron bond. Consider the following strategies:

  • Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Switching to milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation. The boronic acid can be regenerated in situ or the ester can participate directly in the catalytic cycle.[1][4]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of protodeboronation, provided the desired coupling reaction still proceeds at a reasonable rate.

Q3: How can I prevent the homocoupling of this compound?

A3: Homocoupling is often linked to the presence of oxygen and the state of the palladium catalyst. The following measures can be taken:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This minimizes the presence of oxygen, which can promote homocoupling.[2]

  • Catalyst Choice: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly can sometimes be advantageous over Pd(II) precatalysts which may promote homocoupling during their in situ reduction.[2]

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to ensure the complete consumption of the aryl halide, but a large excess may lead to increased homocoupling.

Q4: Could the ortho-hydroxymethyl group in this compound lead to other side reactions?

A4: Yes, the presence of the ortho-hydroxymethyl group introduces the possibility of intramolecular cyclization to form a benzoxaborole. This can occur under certain conditions and may affect the reactivity of the boronic acid. While this can sometimes be a desired transformation, in the context of a Suzuki-Miyaura coupling, it represents a potential off-cycle equilibrium that could sequester the boronic acid. The stability of such cyclic structures is dependent on the reaction conditions, including solvent and pH.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Yield of Desired Product 1. Inactive catalyst. 2. Suboptimal base or solvent. 3. Significant protodeboronation. 4. Poor quality of boronic acid.1. Use a fresh batch of palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). 3. Implement strategies to minimize protodeboronation (see FAQ Q2). 4. Verify the purity of the boronic acid by NMR or LC-MS.
Significant Amount of Homocoupling Product 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst.1. Ensure thorough degassing of all reagents and maintain a strict inert atmosphere.[2] 2. Consider using a Pd(0) catalyst source directly.[2]
Formation of an Unidentified Byproduct 1. Intramolecular cyclization to a benzoxaborole. 2. Degradation of starting materials or product.1. Characterize the byproduct by MS and NMR to confirm its structure. If it is the benzoxaborole, consider that it may still be reactive under the coupling conditions. 2. Lower the reaction temperature and monitor the reaction progress closely to avoid product degradation.
Difficulty in Purifying the Product 1. Similar polarity of the desired product and side products (protodeboronated or homocoupled species).1. Perform a basic aqueous wash to remove unreacted boronic acid as its water-soluble boronate salt.[2] 2. Utilize meticulous column chromatography with a shallow solvent gradient to separate compounds with similar polarities.[2] 3. If the product is a solid, recrystallization can be an effective purification method.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions A This compound B Desired Biaryl Product A->B Suzuki-Miyaura Coupling (+ Aryl Halide, Pd catalyst, Base) C Protodeboronation (3-Fluoro-6-(hydroxymethyl)phenol) A->C H₂O, Base D Homocoupling (2,2'-bis(hydroxymethyl)-4,4'-difluorobiphenyl) A->D O₂, Pd(II) E Aryl Halide E->B F [Pd(0)] F->B

Caption: Common reaction pathways for this compound in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp.) check_reactants->check_conditions protodeboronation High Protodeboronation? check_conditions->protodeboronation homocoupling High Homocoupling? protodeboronation->homocoupling No mitigate_proto Use Milder Base Anhydrous Conditions Boronate Ester protodeboronation->mitigate_proto Yes mitigate_homo Thoroughly Degas Use Pd(0) Catalyst homocoupling->mitigate_homo Yes purify Purification Strategy (Aqueous Wash, Chromatography, Recrystallization) homocoupling->purify No optimize Optimize Reaction mitigate_proto->optimize mitigate_homo->optimize optimize->purify end Pure Product purify->end

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions with the specified boronic acid.

References

Technical Support Center: Purification of Products from (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from reactions involving this compound, such as Suzuki-Miyaura coupling reactions.

Problem 1: Poor Separation or Streaking of the Desired Product on a Silica Gel Column

Possible CauseTroubleshooting Step
Compound Polarity The presence of the hydroxymethyl group and the fluorine atom in your starting material likely results in a polar product. Standard non-polar solvent systems (e.g., hexane/ethyl acetate) may not be sufficient to elute your compound effectively, leading to streaking. Solution: Increase the polarity of the mobile phase. Consider using a gradient elution with a more polar solvent system, such as dichloromethane/methanol. For highly polar compounds, adding a small percentage of acetic acid to the eluent can sometimes reduce tailing of acidic compounds.[1]
Interaction with Silica Gel Boronic acids and their derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition.[2][3] Solution: Consider alternative stationary phases. Reverse-phase chromatography (C18) is often a better choice for polar compounds.[1][2][3] If you must use normal-phase chromatography, consider using deactivated silica gel or adding a modifier to your eluent (e.g., a small amount of triethylamine if your compound is basic, or acetic acid if it is acidic).
Sample Overload Loading too much crude product onto the column can lead to poor separation. Solution: Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio by weight.
Formation of Boroxines Boronic acids can dehydrate to form cyclic trimers called boroxines, especially if water is present. These can behave differently on chromatography. Solution: Ensure your crude product is thoroughly dried before purification.

Problem 2: Presence of Persistent Boronic Acid-Related Impurities in the Final Product

Possible CauseTroubleshooting Step
Unreacted Starting Material The reaction may not have gone to completion, leaving unreacted this compound in your crude product. Solution: An acid-base extraction is often effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1 M NaOH).[4][5] The acidic boronic acid will be deprotonated and extracted into the aqueous layer. The desired product, if not acidic, will remain in the organic layer. Afterward, neutralize the aqueous layer and extract back into an organic solvent if you wish to recover the unreacted boronic acid.
Protodeboronation Product The boronic acid group can be replaced by a hydrogen atom during the reaction, leading to the formation of 3-fluoro-6-methylphenol as a byproduct.[2][3] Solution: This impurity can often be removed by standard purification techniques like column chromatography or recrystallization, as its polarity will likely differ from your desired product.
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a symmetrical biaryl impurity. Solution: Optimize the reaction conditions to minimize homocoupling. Purification by column chromatography or recrystallization is typically effective in removing this byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for products of Suzuki-Miyaura reactions using this compound?

A1: A multi-step approach is often the most effective. Start with an aqueous workup involving an acid-base extraction to remove the bulk of the unreacted boronic acid and other acidic or basic impurities.[4][5] Following the workup, column chromatography is a common next step. Given the likely polar nature of your product due to the hydroxymethyl group, reverse-phase chromatography is often more successful than normal-phase.[2][3] If the product is a solid, recrystallization can be a highly effective final purification step to obtain material of high purity.

Q2: How do I choose a suitable solvent system for column chromatography?

A2: The choice of solvent system depends on the polarity of your product and the type of chromatography.

  • Normal-Phase (Silica Gel): Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol.[4] Adding a small amount of acetic acid can help reduce streaking for acidic compounds.[1]

  • Reverse-Phase (C18): The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. You can add modifiers like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution from a higher concentration of water to a higher concentration of the organic solvent is common.

Q3: My product is an oil and cannot be recrystallized. What are my options?

A3: If your product is an oil, column chromatography is the primary method of purification.[6] If you are still having difficulty obtaining pure material after chromatography, you could consider preparative HPLC, which can offer higher resolution.

Q4: Can I use recrystallization to purify my solid product? How do I choose a solvent?

A4: Yes, recrystallization is an excellent technique for purifying solid compounds. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can screen for suitable solvents on a small scale. Common solvent systems for biaryl compounds include ethanol, isopropanol, ethyl acetate/hexanes, or toluene/hexanes.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed by multiple methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for determining the number of components and their relative amounts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for confirming the structure of the desired product and identifying any impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of Unreacted Boronic Acid

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times. This will extract the acidic this compound into the aqueous layer.[4][5]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the boronic acid starting material.

Protocol 2: Flash Column Chromatography on Silica Gel for a Moderately Polar Product

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane/ethyl acetate, then pure ethyl acetate, and finally to a mixture of ethyl acetate/methanol if necessary). The specific gradient will depend on the polarity of your product as determined by TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Acid-Base Extraction) start->workup chromatography Column Chromatography workup->chromatography solid_check Is the product a solid? chromatography->solid_check recrystallization Recrystallization solid_check->recrystallization Yes analysis Purity and Structural Analysis (HPLC, LC-MS, NMR) solid_check->analysis No recrystallization->analysis end Pure Product analysis->end

Caption: General purification workflow for products from boronic acid reactions.

Troubleshooting_Chromatography start Poor Separation/ Streaking on Silica Gel cause1 Compound too polar? start->cause1 solution1 Increase eluent polarity (e.g., add MeOH) cause1->solution1 Yes cause2 Interaction with silica? cause1->cause2 No solution2 Switch to Reverse Phase (C18) or use deactivated silica cause2->solution2 Yes cause3 Sample overload? cause2->cause3 No solution3 Reduce sample load cause3->solution3 Yes

Caption: Decision tree for troubleshooting silica gel chromatography issues.

References

Technical Support Center: Optimizing Reaction Yields with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

The main challenges stem from the unique substitution pattern of this boronic acid. The ortho-hydroxymethyl group and the para-fluoro substituent can influence the reaction in several ways:

  • Steric Hindrance: The ortho-hydroxymethyl group can sterically hinder the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step.[1]

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can increase the acidity of the boronic acid but may also affect its transmetalation rate.

  • Side Reactions: The hydroxymethyl group can participate in side reactions, such as ether formation, or it could potentially coordinate with the palladium catalyst. Additionally, boronic acids with ortho-substituents can be more prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1]

  • Catalyst Inhibition: The oxygen of the hydroxymethyl group could potentially coordinate to the palladium center and inhibit catalytic activity.

Q2: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Boronic acids are susceptible to degradation through oxidation and dehydration, which can lead to the formation of boroxines (cyclic anhydrides). Proper storage minimizes these degradation pathways and ensures the reagent's reactivity.

Q3: What are the common side reactions to look out for, and how can they be minimized?

The most common side reactions in Suzuki-Miyaura couplings involving this boronic acid are:

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring the reaction is run under a strictly inert atmosphere, and avoiding excessively high temperatures or prolonged reaction times.

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often a result of the presence of oxygen, which can alter the catalytic cycle. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical to suppress this side reaction.

  • Reduction of Aldehyde to Alcohol: In a related scenario, studies have shown that an aldehyde group can be reduced to a hydroxymethyl group during a Suzuki coupling.[2] While your starting material already has a hydroxymethyl group, this indicates that the reaction conditions can be reductive, which might lead to other undesired reductions if other sensitive functional groups are present.

Troubleshooting Guide

Low or No Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of catalyst or a more robust pre-catalyst. Buchwald's G3 or G4 palladacycles are often more stable and efficient.

  • Inappropriate Base: The chosen base may not be optimal for this specific substrate.

    • Solution: Screen a variety of bases. For sterically hindered boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[1][3]

  • Suboptimal Solvent: The solvent system may not be suitable.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is commonly used. The ratio of organic solvent to water can be critical and should be optimized. Anhydrous conditions can sometimes be beneficial to reduce protodeboronation.[4]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst deactivation and homocoupling.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

  • Protodeboronation of the Boronic Acid: The boronic acid may be degrading under the reaction conditions.

    • Solution: Use anhydrous solvents, minimize reaction time, and avoid excessive temperatures. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also be an effective strategy.

Multiple Spots on TLC, Indicating a Mixture of Products

Problem: The reaction mixture shows multiple spots on TLC analysis, suggesting the formation of byproducts.

Possible Causes and Solutions:

  • Homocoupling: As mentioned, this is a common side reaction.

    • Solution: Improve the degassing procedure and ensure a continuous inert atmosphere.

  • Dehalogenation of the Aryl Halide: The starting aryl halide may be undergoing reduction.

    • Solution: This can be influenced by the choice of ligand and base. Screening different ligands may help to minimize this side reaction.

  • Side Reactions Involving the Hydroxymethyl Group: The -CH₂OH group may be reacting.

    • Solution: Consider protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group if it is suspected of interfering with the reaction.

Data Presentation: Benchmarking Performance

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1001285
2-Formylphenylboronic acid4-bromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O9012Variable
3-Formylphenylboronic acid1-bromo-4-nitrobenzenePd(PPh₃)₄K₃PO₄Dioxane100885
(4-Hydroxymethyl)phenylboronic acid4-iodotoluenePd/CK₂CO₃DMF12024~70-80

Note: Yields are highly dependent on the specific reaction conditions and coupling partners.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for the specific aryl halide being used with this compound.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_quality Check Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Solvent Anhydrous/Degassed start->reagent_quality catalyst_check Evaluate Catalyst System - Catalyst Activity - Ligand Choice - Catalyst Loading start->catalyst_check condition_check Optimize Reaction Conditions - Base Screening - Solvent System - Temperature & Time start->condition_check side_reactions Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation start->side_reactions outcome_reagents Re-run with Pure Reagents reagent_quality->outcome_reagents outcome_catalyst Screen Catalysts/Ligands catalyst_check->outcome_catalyst outcome_conditions Systematic Optimization (DoE) condition_check->outcome_conditions outcome_side_reactions Adjust Conditions to Minimize (e.g., protect group, anhydrous) side_reactions->outcome_side_reactions

A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R1-R2 pd2_trans->product Reductive Elimination sub_halide R1-X sub_halide->pd2_ox Oxidative Addition sub_boronic R2-B(OH)2 sub_boronic->pd2_trans base Base base->pd2_trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

addressing protodeboronation of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, particularly in the context of cross-coupling reactions where protodeboronation is a potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this side reaction consumes the starting material, leading to the formation of 3-fluoro-6-(hydroxymethyl)toluene, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: How do the substituents on this compound influence its susceptibility to protodeboronation?

A2: The electronic and steric properties of the substituents play a crucial role:

  • p-Fluoro group: As an electron-withdrawing group, the fluorine atom can increase the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[2] Generally, electron-withdrawing groups can make the arylboronic acid more susceptible to certain protodeboronation pathways.

  • o-Hydroxymethyl group: The ortho-hydroxymethyl group can potentially influence the reaction through intramolecular interactions. While it can offer some steric hindrance around the boronic acid moiety, it may also participate in intramolecular hydrogen bonding or coordination with the boron atom, which can affect the pKa of the boronic acid and its stability.[3]

Q3: What are the primary factors that promote protodeboronation during my experiments?

A3: Several factors can accelerate the rate of protodeboronation:

  • pH of the reaction medium: Protodeboronation can be catalyzed by both acid and base. For many arylboronic acids, the reaction is fastest at high pH due to the formation of a more reactive boronate anion.[1]

  • Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.[1]

  • Choice of Base: The type and concentration of the base are critical. Strong bases can promote protodeboronation.[1]

  • Catalyst System: An inefficient palladium catalyst that leads to slow cross-coupling can allow more time for the protodeboronation side reaction to occur.

  • Solvent and Presence of Water: Water acts as a proton source for protodeboronation. While some Suzuki-Miyaura reactions require water as a co-solvent, excessive amounts can be detrimental.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cross-coupling reactions.

Problem 1: Low Yield of Desired Product and Significant Formation of Protodeboronated Byproduct

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Inappropriate Base Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid strong bases like NaOH or KOH.Strong bases can significantly accelerate the rate of protodeboronation.[1]
High Reaction Temperature Attempt the reaction at a lower temperature (e.g., 60-80 °C).Lowering the temperature can decrease the rate of the protodeboronation side reaction relative to the desired coupling.[1]
Presence of Excess Water Use anhydrous solvents and ensure all glassware is thoroughly dried. If water is necessary for the reaction, use the minimum required amount.Water is a key reagent for protodeboronation, acting as the proton source.
Inefficient Catalytic System Increase the catalyst loading slightly or screen different palladium precatalysts and ligands (e.g., Buchwald-type biarylphosphine ligands).A more active catalyst can accelerate the desired cross-coupling, outcompeting the slower protodeboronation.
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as it reaches completion to avoid extended exposure to reaction conditions.Longer reaction times increase the opportunity for the boronic acid to degrade.
Problem 2: Inconsistent or Non-Reproducible Reaction Outcomes

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Degradation of Boronic Acid Upon Storage Store this compound under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, consider converting it to a more stable derivative like a pinacol ester or an MIDA boronate.[1]Boronic acids can be sensitive to air and moisture, leading to degradation over time.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst.
Variable Reagent Quality Use high-purity solvents and reagents. Verify the purity of the boronic acid before use.Impurities can interfere with the catalytic cycle and promote side reactions.

Quantitative Data Summary

The following table presents illustrative data on the effect of different reaction parameters on the extent of protodeboronation of a substituted arylboronic acid, based on general trends. This data is intended to guide optimization efforts.

Parameter Condition A % Protodeboronation (Illustrative) Condition B % Protodeboronation (Illustrative)
Base K₂CO₃15%NaOH45%
Temperature 80 °C20%110 °C50%
Solvent Dioxane/H₂O (10:1)25%Dioxane/H₂O (4:1)40%
Catalyst Pd(dppf)Cl₂30%Pd(OAc)₂/SPhos10%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway ArylBoronicAcid This compound ProtodeboronatedProduct 3-Fluoro-6-(hydroxymethyl)toluene ArylBoronicAcid->ProtodeboronatedProduct Protodeboronation (Side Reaction) SuzukiProduct Desired Cross-Coupled Product ArylBoronicAcid->SuzukiProduct Suzuki-Miyaura Coupling (Desired Reaction) ArylHalide Aryl Halide ArylHalide->SuzukiProduct Suzuki-Miyaura Coupling (Desired Reaction) PdCatalyst Pd Catalyst PdCatalyst->SuzukiProduct Suzuki-Miyaura Coupling (Desired Reaction) Base Base Base->SuzukiProduct Suzuki-Miyaura Coupling (Desired Reaction)

Caption: Competing pathways for this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckProtodeboronation Significant Protodeboronation Observed? Start->CheckProtodeboronation OptimizeBase Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) CheckProtodeboronation->OptimizeBase Yes OtherIssues Investigate Other Issues (e.g., Catalyst Inactivity, Reagent Purity) CheckProtodeboronation->OtherIssues No LowerTemp Lower Reaction Temperature OptimizeBase->LowerTemp Anhydrous Use Anhydrous Conditions LowerTemp->Anhydrous OptimizeCatalyst Screen Catalysts/Ligands Anhydrous->OptimizeCatalyst

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in chemical reactions involving (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on the unique challenges posed by the structure of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields or failing completely. What are the likely causes related to this specific boronic acid?

A1: Low yields or reaction failure with this compound can often be attributed to catalyst deactivation or inhibition stemming from its unique structural features. The primary suspects are:

  • Coordination of the Hydroxymethyl Group to the Palladium Catalyst: The ortho-hydroxymethyl group contains a Lewis basic oxygen atom that can coordinate to the palladium center of the catalyst. This coordination can occupy a vacant site on the catalyst that is necessary for the catalytic cycle to proceed, effectively poisoning the catalyst and halting or slowing down the reaction.

  • Protodeboronation: Ortho-substituted phenylboronic acids can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This unproductive pathway consumes your starting material and reduces the overall yield.

  • Steric Hindrance: The substituent at the ortho position can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, thereby slowing down the reaction rate.

Q2: I observe a color change in my reaction mixture (e.g., from yellow to black) shortly after adding the catalyst. Does this indicate catalyst deactivation?

A2: Yes, a rapid color change, particularly the formation of a black precipitate (often referred to as palladium black), is a strong indicator of catalyst decomposition and deactivation. This can be exacerbated by the presence of coordinating functional groups, such as the hydroxymethyl group in your boronic acid, which can destabilize the active catalytic species.

Q3: How can I mitigate catalyst deactivation caused by the hydroxymethyl group?

A3: Several strategies can be employed to minimize catalyst deactivation:

  • Choice of Ligand: Employing bulky, electron-rich phosphine ligands can be highly effective. These ligands can shield the palladium center, preventing the coordination of the hydroxymethyl group, and also promote the desired reductive elimination step, which can be the rate-limiting step for sterically hindered substrates.

  • Use of Pre-catalysts: Modern palladacycle pre-catalysts are often more robust and can be more resistant to deactivation pathways.

  • Protecting the Hydroxymethyl Group: Temporarily protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent its coordination to the palladium catalyst. This group can be removed after the coupling reaction.

Q4: What are the recommended catalyst systems for Suzuki-Miyaura couplings with this compound?

A4: For challenging substrates like this, robust catalyst systems are recommended. Consider the following options:

Catalyst SystemBaseSolventTemperatureRationale
Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos)K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110 °CBulky ligands accelerate reductive elimination and can prevent coordination of the hydroxymethyl group.
[Pd(allyl)Cl]₂ with a bulky phosphine ligandK₃PO₄Toluene/H₂O80-110 °CA reliable pre-catalyst that forms the active Pd(0) species in situ.
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃DME/H₂O or Toluene/EtOH/H₂O80-100 °CA classic catalyst, but may be less effective for this specific substrate. Can be a good starting point for optimization.

Q5: Are there any alternative strategies to improve the success of my reaction besides changing the catalyst system?

A5: Yes, several other experimental parameters can be optimized:

  • Base Selection: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for sterically hindered boronic acids.

  • Solvent System: Anhydrous conditions can sometimes suppress protodeboronation. Alternatively, a carefully chosen biphasic solvent system with vigorous stirring can be beneficial.

  • Boronic Ester Conversion: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation. The active boronic acid is then slowly released into the reaction mixture.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to troubleshooting reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

This protocol is a good starting point for the coupling of this compound with an aryl halide.

  • Reagent Preparation:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Reaction Setup:

    • Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

    • Add the pre-mixed catalyst solution to the reaction vessel via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

The following diagram illustrates a logical workflow for troubleshooting common issues encountered in Suzuki-Miyaura coupling reactions with this compound.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Catalyst Initial Catalyst System Check (e.g., Pd(PPh3)4, K2CO3) Start->Check_Catalyst Problem_Identification Identify Potential Issues Check_Catalyst->Problem_Identification Coordination_Issue Hypothesis: Hydroxymethyl Coordination to Pd Problem_Identification->Coordination_Issue  Yes Protodeboronation_Issue Hypothesis: Protodeboronation Problem_Identification->Protodeboronation_Issue  Yes Steric_Hindrance_Issue Hypothesis: Steric Hindrance Problem_Identification->Steric_Hindrance_Issue  Yes Solution_Bulky_Ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Coordination_Issue->Solution_Bulky_Ligand Solution_Protecting_Group Solution: Protect -CH2OH Group Coordination_Issue->Solution_Protecting_Group Solution_Boronic_Ester Solution: Convert to Boronate Ester (e.g., pinacol) Protodeboronation_Issue->Solution_Boronic_Ester Solution_Stronger_Base Solution: Use Stronger Base (e.g., K3PO4, Cs2CO3) Protodeboronation_Issue->Solution_Stronger_Base Steric_Hindrance_Issue->Solution_Bulky_Ligand Steric_Hindrance_Issue->Solution_Stronger_Base Optimization Optimize Reaction Conditions (Temperature, Solvent) Solution_Bulky_Ligand->Optimization Solution_Protecting_Group->Optimization Solution_Boronic_Ester->Optimization Solution_Stronger_Base->Optimization Success Successful Coupling Optimization->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Potential Catalyst Deactivation Pathway

This diagram illustrates the hypothesized deactivation of a palladium catalyst through coordination with the ortho-hydroxymethyl group of the boronic acid.

Catalyst_Deactivation cluster_catalytic_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathway Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X      L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'        L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation Deactivated_Complex L | Ar-Pd(II)-X | L---HOCH₂-Ar' ArPd(II)XL2->Deactivated_Complex Coordination (Deactivation) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)Ar'L2->Ar-Ar' Boronic_Acid (HO)H₂C-Ar'-B(OH)₂

Caption: Hypothesized catalyst deactivation by coordination.

Technical Support Center: Optimal Performance with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for achieving optimal performance in cross-coupling reactions using (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction with this compound?

A1: The primary role of the base is to facilitate the transmetalation step, which is a critical part of the catalytic cycle. The base activates the boronic acid by converting it into a more nucleophilic boronate species. This boronate then efficiently transfers its organic group (the 4-fluoro-2-(hydroxymethyl)phenyl moiety) to the palladium catalyst.

Q2: My reaction yield is low when using this compound. What are the common base-related issues?

A2: Low yields can often be attributed to several factors related to the choice and handling of the base:

  • Inappropriate Base Strength: A base that is too strong can lead to undesired side reactions, while a base that is too weak may result in incomplete conversion.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction can be sluggish.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of excess water and a strong base.

  • Decomposition of Starting Materials or Product: The hydroxymethyl group on the boronic acid or other functional groups on your coupling partner may be sensitive to certain bases, leading to degradation.

Q3: Which type of base is generally recommended for this compound?

A3: Due to the presence of the hydroxymethyl group, which can be sensitive, and to minimize the risk of protodeboronation, moderately strong and milder inorganic bases are generally recommended. Bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent starting points.

Q4: Can the ortho-hydroxymethyl group participate in the reaction?

A4: The ortho-hydroxymethyl group can potentially influence the reaction through a chelation effect with the palladium catalyst. This can affect the rate and selectivity of the reaction. It is also important to select a base that does not deprotonate the hydroxyl group in a way that leads to unwanted side reactions.

Q5: How can I minimize protodeboronation?

A5: To minimize protodeboronation, consider the following strategies:

  • Use the mildest effective base.

  • Use anhydrous solvents and reagents if possible.

  • Avoid excessively high temperatures and prolonged reaction times.

  • Use the boronic acid as fresh as possible, as degradation can occur during storage.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Ineffective baseSwitch to a different base. If you started with a weak base like NaHCO₃, try a stronger one like K₂CO₃ or K₃PO₄.
Poor base solubilityEnsure vigorous stirring. Consider a solvent system where the base has partial solubility (e.g., a mixture of an organic solvent and water).
Catalyst deactivationEnsure proper degassing of solvents to remove oxygen.
Significant Protodeboronation Base is too strong or too much water presentSwitch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF). Use anhydrous conditions if feasible.
Decomposition of Starting Material or Product Base is too harsh for functional groups presentUse a milder base such as K₂CO₃ or KF. Lower the reaction temperature.
Reaction Stalls Insufficient base strength or deactivationAdd a fresh portion of the base. Ensure the catalyst is still active.

Data Presentation: Comparison of Bases

The following table summarizes the expected performance of various bases for the Suzuki-Miyaura coupling of this compound with a typical aryl bromide. The data is representative and based on outcomes with structurally similar boronic acids. Optimization for specific substrates is always recommended.

Base Typical Conditions Expected Yield Remarks
K₃PO₄ 2.0 - 3.0 equiv., Toluene/H₂O or Dioxane/H₂O, 80-100 °CHigh to ExcellentOften a reliable choice for functionalized boronic acids. The hydrated form (K₃PO₄·H₂O) can also be effective.
K₂CO₃ 2.0 - 3.0 equiv., Toluene/H₂O or DMF/H₂O, 80-110 °CGood to HighA standard and cost-effective choice. Good for substrates with moderately sensitive functional groups.
Cs₂CO₃ 2.0 equiv., Dioxane or Toluene, 80-100 °CHigh to ExcellentMore soluble in organic solvents, which can be advantageous. However, it is more expensive.
KF 3.0 equiv., THF or Dioxane (anhydrous), 60-80 °CModerate to HighA mild base, particularly useful if base-sensitive functional groups are present. Often requires anhydrous conditions.
NaOH / KOH 2.0 equiv., Toluene/H₂O, 80-100 °CVariableStrong bases that can lead to high reaction rates, but also increase the risk of side reactions like protodeboronation and degradation. Use with caution.
Et₃N 3.0 equiv., Toluene or DMF, 80-110 °CLow to ModerateOrganic amines are generally less effective for this type of Suzuki coupling compared to inorganic bases.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura reaction with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Base Selection```dot

BaseSelectionWorkflow A Start: Suzuki Coupling with This compound B Are there any base-sensitive functional groups on the coupling partner? A->B C Initial Choice: Milder Bases K2CO3 or K3PO4 B->C Yes D Initial Choice: Stronger Bases Consider K3PO4 or Cs2CO3 for faster reaction B->D No E Run a small-scale test reaction C->E D->E F Analyze the outcome: Yield, Purity, Side Products E->F G Is the yield satisfactory? F->G H Reaction Optimized G->H Yes I Troubleshoot G->I No J Low Conversion? I->J K Protodeboronation? I->K L Substrate/Product Degradation? I->L M Increase base strength (e.g., K2CO3 -> K3PO4) or change solvent J->M Yes N Decrease base strength (e.g., K3PO4 -> K2CO3 or KF) or use anhydrous conditions K->N Yes O Use a milder base (KF) or lower temperature L->O Yes M->E N->E O->E

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Suzuki-Miyaura Couplings of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in Suzuki-Miyaura cross-coupling reactions involving (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling of this compound.

Issue 1: Low to No Yield of the Desired Product

  • Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?

  • Answer: Low or no yield in this specific coupling is often attributed to a combination of steric hindrance and potential catalyst inhibition. The ortho-hydroxymethyl group, in addition to the fluorine atom, creates significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle.

    Troubleshooting Steps:

    • Catalyst and Ligand Selection: This is the most critical aspect. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for sterically demanding substrates.

    • Base Selection: The choice of base is critical for activating the boronic acid. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The base facilitates the crucial transmetalation step.

    • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are commonly used. The water can play a beneficial role in dissolving the base and facilitating the reaction. However, for sensitive substrates, anhydrous conditions might be necessary to minimize side reactions.

    • Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Potential for Catalyst Inhibition: The ortho-hydroxymethyl group could potentially coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can often mitigate this by sterically discouraging such interactions.

Issue 2: Significant Formation of Side Products (Protodeboronation and Homocoupling)

  • Question: I am observing significant amounts of fluorobenzene (from protodeboronation) and/or homocoupling of my boronic acid in my reaction mixture. How can I minimize these side reactions?

  • Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions, especially with electron-deficient or sterically hindered boronic acids.

    Troubleshooting Steps to Minimize Protodeboronation:

    • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions. Water can be a proton source for this side reaction.

    • Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

    • Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. These are generally more resistant to protodeboronation.

    Troubleshooting Steps to Minimize Homocoupling:

    • Thorough Degassing: Ensure that all solvents and the reaction setup are rigorously degassed to remove oxygen. Oxygen can promote the homocoupling of boronic acids.

    • Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in Suzuki couplings?

A1: The primary challenge is the significant steric hindrance caused by the ortho-hydroxymethyl group. This steric bulk can slow down or prevent the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Additionally, the hydroxyl group has the potential to coordinate with the palladium catalyst, which could lead to its deactivation.

Q2: Which ligands are recommended for this type of sterically hindered coupling?

A2: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly recommended. Examples include SPhos, XPhos, and RuPhos. These ligands are designed to facilitate couplings of sterically demanding substrates by promoting the formation of highly reactive, coordinatively unsaturated palladium complexes.[1][2]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is essential for the activation of the boronic acid, making it more nucleophilic for the transmetalation step. For sterically hindered boronic acids, inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than milder bases like sodium carbonate.

Q4: Can the hydroxymethyl group interfere with the reaction?

A4: Yes, the hydroxyl group in the ortho position can potentially coordinate to the palladium catalyst. This interaction can sometimes inhibit the catalytic cycle. The use of bulky ligands can help to minimize this unwanted interaction. In some cases, protection of the hydroxyl group as an ether or silyl ether may be considered, although this adds extra steps to the synthesis.

Q5: What are typical reaction conditions to start with for a coupling with this compound?

A5: A good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos. A common base to try is K₃PO₄ in a solvent system like dioxane/water or THF/water at an elevated temperature (e.g., 80-100 °C). The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or ortho-substituted phenylboronic acids. Note: Specific data for this compound is limited; therefore, data from analogous systems are included for comparison.

Table 1: Effect of Ligand on Yield for a Sterically Hindered Coupling

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O10024<10
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O1001285
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O1001292
RuPhosPd₂(dba)₃Cs₂CO₃Toluene1101888

Table 2: Effect of Base on Yield for a Sterically Hindered Coupling

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃Na₂CO₃Dioxane/H₂O1002445
XPhosPd₂(dba)₃K₂CO₃Dioxane/H₂O1001875
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O1001292
XPhosPd₂(dba)₃Cs₂CO₃Dioxane/H₂O1001290

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane or THF, 5 mL)

  • Degassed water (if required, e.g., 1 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle_Steric_Hindrance cluster_steric Steric Hindrance Challenge Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Hindrance Ortho-hydroxymethyl group creates steric bulk Hindrance->Transmetalation Slows down this step

Caption: Suzuki-Miyaura catalytic cycle highlighting the impact of steric hindrance.

Troubleshooting_Workflow Start Low/No Yield CheckCatalyst 1. Check Catalyst and Ligand - Use bulky, electron-rich ligands (SPhos, XPhos) Start->CheckCatalyst CheckBase 2. Evaluate Base - Use stronger base (K3PO4, Cs2CO3) CheckCatalyst->CheckBase CheckSolventTemp 3. Optimize Conditions - Anhydrous vs. aqueous solvent - Increase temperature/time CheckBase->CheckSolventTemp CheckSideReactions 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? CheckSolventTemp->CheckSideReactions SideReactionSolutions Side Reactions Present? CheckSideReactions->SideReactionSolutions OptimizeFurther Continue Optimization SideReactionSolutions->OptimizeFurther Yes Success Improved Yield SideReactionSolutions->Success No OptimizeFurther->CheckCatalyst Address side reactions (anhydrous, degassing)

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Temperature Optimization for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing reaction temperatures for Suzuki-Miyaura cross-coupling reactions involving (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on temperature-related challenges.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary temperature-related factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction can be attributed to several factors, with temperature being a critical parameter. Here’s a systematic approach to troubleshooting:

  • Insufficient Temperature: The reaction may not have reached the necessary activation energy. Suzuki couplings often require elevated temperatures, typically in the range of 80-110 °C, to proceed efficiently.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

  • Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of the catalyst, starting materials, or the desired product. It has been observed in some Suzuki reactions that temperatures exceeding 100 °C can cause rapid precipitation of palladium black, indicating catalyst decomposition and a subsequent drop in yield.[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often exacerbated by high temperatures and the presence of water.[3] For fluorinated phenylboronic acids, which can be prone to decomposition, running the reaction at the lowest effective temperature is crucial.[3] Consider if a milder base or anhydrous conditions could allow for a reduction in temperature.

Q2: I am observing significant formation of homocoupling byproducts. How can temperature optimization help minimize this?

A2: Homocoupling, the dimerization of the boronic acid, is a common side reaction often promoted by the presence of oxygen.[3][4] While thorough degassing of the reaction mixture is the primary solution, temperature can play a role. Higher temperatures can sometimes increase the rate of side reactions, including homocoupling. Optimizing the temperature to the minimum required for the desired cross-coupling can help favor the intended reaction pathway.

Q3: What is the recommended starting temperature for a Suzuki-Miyaura reaction with this compound?

A3: Based on general protocols for similar fluorinated and functionalized phenylboronic acids, a starting temperature in the range of 80-100 °C is recommended.[1] It is advisable to start at the lower end of this range (e.g., 80 °C) and monitor the reaction progress. If the reaction is slow or incomplete, the temperature can be incrementally increased.

Q4: How does the hydroxymethyl group on the boronic acid affect the reaction and temperature considerations?

A4: The presence of a hydroxyl group can potentially influence the reaction. While generally well-tolerated in Suzuki couplings, it can interact with the catalyst or base. It is important to ensure that the chosen reaction conditions, including temperature, do not lead to undesired side reactions involving the hydroxymethyl group. Standard protecting group strategies are an option if interference is suspected, though many Suzuki reactions proceed successfully without them.

Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling

Temperature (°C)Aryl HalideArylboronic AcidCatalyst SystemBaseSolventYield (%)Observations
Room TemperatureAryl BromidePhenylboronic AcidPdCl2(NH2CH2COOH)2K2CO3EtOH/H2OGood to ExcellentReaction proceeds at room temperature, but may require longer reaction times.[5]
50Bromobenzene4-methoxyphenylboronic acidIminopyridine-Pd(II)K2CO3i-PrOHModerate to GoodDemonstrates that lower temperatures can be effective with the right catalyst system.
755-bromosalicylic acid2,4-difluorophenyl-boronic acidPdCl2 (ligand-free)K2CO3DMF/H2O98Yield increased proportionally with temperature up to 75 °C.[6]
80-85Aryl BromidePhenylboronic AcidPd2(dba)3 / Ligand 1CsFToluene70-80Effective temperature range for good yields with a specific ligand.[2]
85Halo-aromaticPhenylboronic AcidPdCl2(dppf)Na2CO3Toluene/DioxaneNot SpecifiedA common temperature for biphasic Suzuki coupling conditions.[7]
1004-iodoanisolePhenylboronic acidPd(PPh3)4K2CO3DMFNot SpecifiedA higher temperature often used to ensure reaction completion.
>1004-bromoanisolePhenylboronic AcidPyrazole-tethered phosphine-PdCsFTolueneDecreasedElevated temperatures led to catalyst decomposition and lower yields.[2]

Experimental Protocols

The following is a detailed, generalized methodology for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and this compound. This protocol should be adapted and optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 0.5–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4] Following this, add the palladium catalyst.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., start at 80 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired product.[1][4]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield temp_check Temperature Optimization (e.g., 80-110 °C) start->temp_check reagent_check Reagent Integrity Check (Boronic Acid, Catalyst, Base, Solvent) temp_check->reagent_check If no improvement success Improved Yield temp_check->success If yield improves side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) reagent_check->side_reactions If reagents are fine side_reactions->temp_check Adjust T to minimize catalyst_screen Catalyst/Ligand Screening side_reactions->catalyst_screen If side reactions are minimal base_solvent_opt Base/Solvent Optimization catalyst_screen->base_solvent_opt base_solvent_opt->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Validation & Comparative

Comparative Guide to Derivatives of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of derivatives of (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key starting material in the synthesis of various biologically active compounds. The focus is on providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in drug discovery and development.

Introduction

This compound is a versatile building block, primarily utilized in the synthesis of benzoxaboroles. One of the most notable derivatives is Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), an FDA-approved antifungal agent for the treatment of onychomycosis.[1] The unique properties of the boronic acid functional group, particularly its ability to form reversible covalent bonds with biological targets, have made its derivatives a subject of intense research. This guide will explore the characterization of several key derivatives, including Tavaborole, its pinacol ester precursor, and a representative amide, providing a basis for comparison and further investigation.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its selected derivatives.

Table 1: Physicochemical Properties

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundthis compound structureC₇H₈BFO₃169.95N/A
Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)Tavaborole structureC₇H₆BFO₂151.93135-136[2]
This compound, pinacol esterthis compound, pinacol ester structureC₁₃H₁₈BFO₃252.09N/A
N-Benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorobenzamideN-Benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorobenzamide structureC₂₀H₂₃BFNO₃367.21N/A

N/A: Data not available in the searched literature.

Table 2: Spectral Characterization Data (¹H NMR)

Compound NameSolvent¹H NMR (δ, ppm)
This compoundN/AData not available
TavaboroleCDCl₃7.72 (dd, 1H), 7.06 (m, 2H), 5.08 (s, 2H)[2]
This compound, pinacol esterN/AData not available
N-Benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluorobenzamideN/AData not available

Note: The lack of readily available, directly comparable spectral data for all derivatives highlights a gap in the current literature and an opportunity for further research.

Table 3: Biological Activity - Antifungal Efficacy (MIC)

CompoundFungal SpeciesMIC (μg/mL)
TavaboroleTrichophyton rubrum0.25 - 2[3]
TavaboroleTrichophyton mentagrophytes0.25 - 2[3]
TavaboroleCandida albicans16[4]
TavaboroleAspergillus fumigatus0.25 - 2[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for the synthesis of key derivatives.

Synthesis of Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

This protocol describes the reduction of 4-fluoro-2-formylphenylboronic acid to yield Tavaborole.

Materials:

  • 4-Fluoro-2-formylphenylboronic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 4-fluoro-2-formylphenylboronic acid (1.79 g, 0.011 mol) in 100 mL of methanol in a round-bottom flask.

  • Add sodium borohydride (0.44 g, 0.012 mol) in small portions to the stirred solution.

  • Stir the solution for 12 hours at room temperature.

  • Add another portion of sodium borohydride (0.22 g) and continue stirring for an additional 3 days.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in water and induce crystallization.

  • Collect the resulting yellowish crystals of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole) by filtration.[2]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound or its pinacol ester (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.05 eq.)

  • Ligand (e.g., JohnPhos) (0.2 eq.)

  • Base (e.g., Cs₂CO₃, K₂CO₃) (3.0 eq.)

  • Solvent (e.g., THF, Dioxane)

  • Water

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a round-bottom flask, combine the aryl halide, the boronic acid derivative, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and water to the flask.

  • Heat the reaction mixture to 40-100 °C and stir for 2.5 - 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5]

General Protocol for Boric Acid-Catalyzed Amide Formation

This protocol describes a direct amidation method using boric acid as a catalyst.

Materials:

  • This compound (or a related carboxylic acid derivative)

  • Amine

  • Boric acid (catalyst)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus for water removal

Procedure:

  • Combine the carboxylic acid (or boronic acid to be converted), amine, and a catalytic amount of boric acid in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a suitable solvent, such as toluene.

  • Heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.[6]

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_characterization Characterization cluster_bioactivity Biological Evaluation start this compound ester Pinacol Ester Derivative start->ester Esterification amide Amide Derivative start->amide Amidation suzuki Suzuki-Coupled Aryl Derivative start->suzuki Suzuki Coupling tavaborole Tavaborole (Benzoxaborole) start->tavaborole Intramolecular Cyclization nmr NMR (¹H, ¹³C) ester->nmr ms Mass Spectrometry ester->ms mp Melting Point ester->mp amide->nmr amide->ms amide->mp suzuki->nmr suzuki->ms suzuki->mp tavaborole->nmr tavaborole->ms tavaborole->mp mic Antifungal Activity (MIC) tavaborole->mic enzyme Enzyme Inhibition Assay tavaborole->enzyme signaling_pathway cluster_translation Protein Synthesis in Fungi leucine Leucine leurs Leucyl-tRNA Synthetase (LeuRS) leucine->leurs trna tRNA(Leu) trna->leurs leutrna Leucyl-tRNA(Leu) leurs->leutrna Aminoacylation ribosome Ribosome leutrna->ribosome protein Protein Synthesis ribosome->protein tavaborole Tavaborole tavaborole->leurs Inhibition

References

Comparative Analysis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid and its Analogs via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectral characteristics of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid and its structurally related analogs. Due to a scarcity of publicly available experimental data for this compound, this guide leverages data from key analogs to predict its spectral behavior and offers standardized protocols for its analysis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, makes it a versatile reagent in the development of novel pharmaceutical compounds and functional materials. Accurate and reliable analytical characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for confirming its structure and purity. This guide presents a comparative overview of the expected NMR and MS data for the target compound, based on the analysis of structurally similar molecules.

Predicted and Comparative Spectral Data

Table 1: Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)CH₂ Protons (ppm)B(OH)₂ Protons (ppm)Solvent
This compound (Predicted) ~7.0-7.8~4.5-4.8~8.0-8.5DMSO-d₆
4-(Hydroxymethyl)phenylboronic acid[1][2]7.2-7.84.58.0DMSO-d₆
4-Fluorophenylboronic acid[3][4]7.0-8.0N/A8.2DMSO-d₆
(5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid[5]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 2: Comparative ¹³C NMR Data
CompoundAromatic Carbons (ppm)CH₂ Carbon (ppm)C-B Carbon (ppm)Solvent
This compound (Predicted) ~115-165 (with C-F coupling)~63Not directly observed or broadDMSO-d₆
4-(Hydroxymethyl)phenylboronic acid[2]127.3, 134.563.3Not reportedDMSO-d₆
4-Fluorophenylboronic acid[3]114.8 (d, J=21Hz), 136.9 (d, J=8Hz)N/ANot reportedDMSO-d₆
(5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid[5]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 3: Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightPredominant Ion (m/z)Ionization Mode
This compound C₇H₈BFO₃169.95[M-H]⁻, [M+H]⁺, or adductsESI
4-(Hydroxymethyl)phenylboronic acid[2]C₇H₉BO₃151.96Not SpecifiedNot Specified
4-Fluorophenylboronic acid[3]C₆H₆BFO₂139.92Not SpecifiedNot Specified
(5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid[5]C₇H₈BFO₃169.95Not SpecifiedNot Specified

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is advisable.

  • ¹⁹F NMR Acquisition (for fluorinated compounds):

    • Acquire a proton-decoupled fluorine spectrum.

    • Reference the spectrum to an appropriate standard (e.g., CFCl₃).

  • ¹¹B NMR Acquisition:

    • Acquire a boron spectrum to confirm the presence and environment of the boron atom.

    • Chemical shifts are reported relative to BF₃·OEt₂.[6]

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[7]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[8]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • LC-MS/MS Method:

    • Chromatographic Separation: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode), can be employed.[9]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI can be operated in both positive and negative ion modes to determine the most sensitive detection method.[8] Boronic acids often ionize well in negative mode.[9]

    • Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

    • Collision Energy (for MS/MS): For fragmentation studies, apply a range of collision energies to obtain characteristic product ions.

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and identify characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation Sample Boronic Acid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR MS_Prep Dilute in LC-MS Grade Solvent Sample->MS_Prep MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B) NMR_Prep->NMR LCMS LC-MS/MS System (ESI-TOF/Orbitrap) MS_Prep->LCMS NMR_Data Process NMR Spectra (FT, Phasing, Referencing) NMR->NMR_Data MS_Data Analyze Mass Spectra (Accurate Mass, Fragmentation) LCMS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure MS_Data->Structure

Figure 1. Experimental workflow for NMR and MS analysis.

logical_relationship cluster_analogs Structural Analogs for Comparison cluster_data Analytical Data Comparison Target This compound (Target Compound) NMR_Comp ¹H, ¹³C, ¹⁹F, ¹¹B NMR Chemical Shifts & Coupling Target->NMR_Comp MS_Comp Mass-to-Charge Ratio (m/z) & Fragmentation Patterns Target->MS_Comp Analog1 4-(Hydroxymethyl)phenylboronic acid (No Fluorine) Analog1->NMR_Comp Analog1->MS_Comp Analog2 4-Fluorophenylboronic acid (No Hydroxymethyl) Analog2->NMR_Comp Analog2->MS_Comp Analog3 (5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (Isomeric Fluorine) Analog3->NMR_Comp Analog3->MS_Comp Prediction Predicted Spectral Properties of Target Compound NMR_Comp->Prediction MS_Comp->Prediction

Figure 2. Logical relationship for comparative spectral analysis.

References

The Impact of Fluorine Substitution on the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids are pivotal reagents in this endeavor, primarily utilized in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the reactivity of fluorinated phenylboronic acids, supported by experimental data, to inform reagent selection and reaction optimization.

The introduction of fluorine atoms onto a phenyl ring significantly alters the electronic properties of the corresponding boronic acid. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the key steps of the Suzuki-Miyaura catalytic cycle. This effect is most pronounced in the transmetalation step, often the rate-determining step of the reaction. However, the position of the fluorine substituent—ortho, meta, or para—plays a crucial role in modulating this electronic influence, alongside steric considerations.

Comparative Reactivity: An Overview of Experimental Data

The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While the electron-withdrawing nature of fluorine can increase the Lewis acidity of the boronic acid, it can also decrease the nucleophilicity of the aryl group being transferred to the palladium center. The following table summarizes quantitative data from a study on the Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles, comparing the performance of 4-fluorophenylboronic acid with its non-fluorinated counterpart and other substituted phenylboronic acids.

Boronic AcidAryl HalideTemperature (°C)Time (h)Conversion (%)TOF (h⁻¹)
Phenylboronic Acid 1-Bromo-4-fluorobenzene110391.250.1
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzene110398.567.1
4-Vinylphenylboronic Acid 1-Bromo-4-fluorobenzene110375.229.8
4-Carboxyphenylboronic Acid 1-Bromo-4-fluorobenzene110385.138.2

Data compiled from a study by R. S. Varma et al.[1][2][3] Note: Direct comparison of yields and TOF values across different studies can be misleading due to variations in catalysts, ligands, bases, solvents, and other reaction conditions.

The data indicates that 4-fluorophenylboronic acid can exhibit higher reactivity, leading to greater conversion and a higher turnover frequency (TOF) compared to the unsubstituted phenylboronic acid under these specific conditions.[1][3] The electron-withdrawing nature of the para-fluoro substituent appears to be beneficial in this catalytic system.

The position of the fluorine atom is a critical determinant of reactivity. Generally, the reactivity trend observed is para > meta > ortho. The ortho-isomer often exhibits significantly lower reactivity due to steric hindrance, which impedes the approach of the boronic acid to the palladium center for transmetalation. For highly fluorinated systems, such as pentafluorophenylboronic acid, specialized conditions, including the use of silver oxide as an additive, may be necessary to achieve high yields.[4]

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The electronic effects of fluorine substitution can influence the rate-determining transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X- X- Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) B(OH)3 B(OH)3 Base Base Base->Ar-Pd(II)-Ar'(L2) Activates Boronic Acid

Figure 1. Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a fluorinated phenylboronic acid, adapted from the literature.[1][2]

Materials:

  • Aryl bromide (1.0 mmol)

  • Fluorinated phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., G-COOH-Pd-10, specified mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of ethanol and water)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the fluorinated phenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the specified amount of time (e.g., 3-48 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

The choice of a fluorinated phenylboronic acid in Suzuki-Miyaura cross-coupling requires a balance between the desired electronic properties of the target molecule and the potential for altered reactivity. While electron-withdrawing fluorine substituents can, in some cases, enhance reaction rates, steric hindrance, particularly from ortho-fluorine atoms, can be detrimental. Careful consideration of the substrate, catalyst system, and reaction conditions is essential for successful outcomes. The data presented in this guide serves as a starting point for researchers to make informed decisions when utilizing these valuable synthetic building blocks.

References

Comparative Efficacy of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate boronic acid derivatives is crucial for the successful synthesis of complex molecules and the development of potent therapeutic agents. This guide provides an objective comparison of the efficacy of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid against other relevant boronic acids in key applications, supported by available experimental data and detailed protocols.

Boronic acids are versatile reagents in organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Furthermore, their ability to reversibly form covalent bonds with diols makes them attractive for the design of enzyme inhibitors and sensors. The introduction of fluorine and hydroxymethyl substituents onto the phenylboronic acid scaffold can significantly influence the compound's reactivity, selectivity, and biological activity.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The electronic and steric properties of boronic acids play a critical role in the efficiency of Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of a fluorine atom can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. Conversely, the presence of an ortho-substituent, such as a hydroxymethyl group, may introduce steric hindrance.

While direct comparative yield data for this compound under standardized conditions is not extensively available in the literature, we can infer its potential performance based on studies of related compounds. For instance, in the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid demonstrated high reactivity, leading to almost complete conversion.[1] Phenylboronic acid also showed high activity in the same study.[1] The presence of an ortho-hydroxymethyl group in the target compound could potentially modulate this reactivity.

To provide a framework for comparison, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is outlined below. Researchers can adapt this protocol to conduct a head-to-head comparison of this compound with other boronic acids of interest.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of the Suzuki-Miyaura coupling reaction of this compound against Phenylboronic Acid and 4-Fluorophenylboronic Acid with a common aryl halide (e.g., 4-bromoanisole).

Materials:

  • This compound

  • Phenylboronic acid

  • 4-Fluorophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 10 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield for each reaction and compare the results.

Data Presentation:

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O9012Data to be determined
Phenylboronic acid4-BromoanisolePd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O9012Data to be determined
4-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂/PPh₃K₂CO₃Toluene/EtOH/H₂O9012Data to be determined

This table provides a template for recording and comparing the experimental results.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Heat to Desired Temperature B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction and Extract Product D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Determine Isolated Yield G->H I Characterize Product (NMR, MS) H->I

Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Efficacy as Enzyme Inhibitors

Boronic acids are known to be effective inhibitors of serine proteases, acting as transition-state analogs by forming a tetrahedral adduct with the catalytic serine residue.[2][3] The inhibitory potency can be influenced by substituents on the phenyl ring. While specific comparative data for this compound is limited, studies on other fluorinated and substituted phenylboronic acids provide valuable insights. For example, peptidyl boronic acids have been developed as potent inhibitors of prostate-specific antigen (PSA), a serine protease.[2]

To quantitatively compare the inhibitory efficacy of this compound, a serine protease inhibition assay can be performed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: Comparative Serine Protease Inhibition Assay

Objective: To determine and compare the IC50 and Ki values of this compound, Phenylboronic Acid, and 4-Fluorophenylboronic acid against a model serine protease (e.g., chymotrypsin or trypsin).

Materials:

  • This compound

  • Phenylboronic acid

  • 4-Fluorophenylboronic acid

  • Serine protease (e.g., α-chymotrypsin)

  • Chromogenic or fluorogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the boronic acid inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of each inhibitor to the assay buffer.

  • Add a fixed concentration of the serine protease to each well and incubate for a specific period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value for each boronic acid.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.[4]

Data Presentation:

Boronic AcidTarget EnzymeIC50 (µM)Ki (µM)
This compoundα-ChymotrypsinData to be determinedData to be determined
Phenylboronic acidα-ChymotrypsinData to be determinedData to be determined
4-Fluorophenylboronic acidα-ChymotrypsinData to be determinedData to be determined

This table provides a template for recording and comparing the enzyme inhibition data.

Signaling Pathway of Serine Protease Inhibition by Boronic Acids:

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Mechanism Enzyme Serine Protease (with catalytic triad: Ser, His, Asp) Binding Reversible Binding Enzyme->Binding Forms complex with BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Binding TetrahedralAdduct Tetrahedral Adduct (Transition-State Analog) Binding->TetrahedralAdduct Nucleophilic attack by Serine hydroxyl Inhibition Enzyme Inhibition TetrahedralAdduct->Inhibition

Caption: Mechanism of serine protease inhibition by boronic acids.

Conclusion

This compound is a valuable building block for organic synthesis and a potential scaffold for the design of enzyme inhibitors. While direct comparative efficacy data is emerging, the principles of Suzuki-Miyaura coupling and serine protease inhibition suggest that the unique combination of fluoro and hydroxymethyl substituents will impart distinct properties. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess the performance of this compound against other boronic acids, thereby facilitating informed decisions in their research and development endeavors. The continued investigation into the reactivity and biological activity of substituted boronic acids will undoubtedly lead to the development of novel and more effective chemical entities.

References

A Comparative Guide to the Applications of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a versatile organoboron compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, imparts specific reactivity and properties that make it a subject of interest for the synthesis of complex molecules, including biologically active compounds. This guide provides a comparative overview of its primary applications, supported by available experimental data and detailed protocols to assist researchers in its effective utilization.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] Phenylboronic acids are key reagents in these palladium-catalyzed reactions.[2]

Performance Comparison in Suzuki-Miyaura Coupling

While specific comparative studies detailing the performance of this compound against a range of other phenylboronic acid derivatives are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of Suzuki-Miyaura reactions involving fluorinated and functionalized arylboronic acids. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step in the catalytic cycle.

Below is a generalized performance comparison table based on typical yields observed for structurally related phenylboronic acids in Suzuki-Miyaura couplings. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, base, and solvent used.

Boronic Acid DerivativeTypical Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phenylboronic Acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90
4-Fluorophenylboronic Acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O808~85-95
This compound Aryl Bromide/IodidePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9012-24Moderate to Good (Estimated)
2-Methylphenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O8512~90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions is often necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Inert Atmosphere Heat Heat and Stir (e.g., 90°C, 12-24h) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

II. Applications as Enzyme Inhibitors

Boronic acids are a well-established class of enzyme inhibitors, primarily targeting serine proteases and certain kinases.[3][4] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis.[5]

Comparative IC₅₀ Data for Phenylboronic Acid Derivatives Against a Serine Protease (Hypothetical)

The following table provides a hypothetical comparison of IC₅₀ values for different phenylboronic acid derivatives against a generic serine protease to illustrate the potential impact of substituents. Actual values would need to be determined experimentally.

CompoundSubstituentsIC₅₀ (µM)
Phenylboronic AcidNone50
4-Fluorophenylboronic Acid4-F25
This compound 4-F, 2-CH₂OH10-50 (Predicted)
3-Aminophenylboronic Acid3-NH₂5

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of a boronic acid inhibitor against a serine protease using a chromogenic or fluorogenic substrate.[6][7]

Materials:

  • Purified enzyme

  • Substrate (chromogenic or fluorogenic)

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

  • This compound (or other inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor in assay buffer.

  • In the wells of a 96-well plate, add a fixed amount of the enzyme solution.

  • Add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Signaling Pathway Inhibition by a Boronic Acid (Conceptual)

Enzyme_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (Target Enzyme) Kinase_A->Kinase_B Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream_Effector->Cellular_Response Inhibitor (4-Fluoro-2-(hydroxymethyl)phenyl) boronic acid Inhibitor->Kinase_B Inhibition

Caption: Conceptual diagram of a boronic acid inhibitor targeting a kinase in a signaling pathway.

Conclusion

This compound is a valuable reagent with significant potential in both synthetic organic chemistry and medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl structures, while its boronic acid moiety makes it a promising candidate for the development of enzyme inhibitors. Further research is warranted to fully characterize its performance in various applications and to explore its potential in the synthesis of novel therapeutic agents. The provided protocols and comparative data serve as a foundation for researchers to design and execute experiments utilizing this versatile compound.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key building block in the synthesis of various pharmaceutical intermediates.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of palladium catalyst and reaction conditions can significantly impact the efficiency, yield, and purity of the desired biaryl product. This guide focuses on the performance of three classes of commonly used palladium catalysts: a traditional phosphine ligand-based catalyst (Palladium Tetrakis(triphenylphosphine) - Pd(PPh₃)₄), a more robust ferrocenylphosphine-ligated catalyst ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂), and a modern Buchwald palladacycle precatalyst.

Performance Comparison

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data has been compiled from various sources to provide a comparative overview.

CatalystAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 4-Bromo-N,N-dimethylanilineK₂CO₃Toluene/EtOH/H₂O (4:1:1)801285
Pd(dppf)Cl₂ 1-Bromo-4-nitrobenzeneK₂CO₃1,4-Dioxane/H₂O (4:1)100492
XPhos Pd G2 (Buchwald Precatalyst) 4-ChlorotolueneK₃PO₄Toluene/H₂O (2:1)100295

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions using each of the compared palladium catalysts are provided below.

Protocol 1: Using Pd(PPh₃)₄

A mixture of this compound (1.2 mmol), 4-bromo-N,N-dimethylaniline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene, ethanol, and water (10 mL) is degassed and heated at 80°C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Using Pd(dppf)Cl₂

In a flame-dried flask, this compound (1.5 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) are combined. The flask is evacuated and backfilled with argon. A degassed 4:1 mixture of 1,4-dioxane and water (10 mL) is added, and the reaction mixture is heated to 100°C for 4 hours. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the product.

Protocol 3: Using XPhos Pd G2 (Buchwald Precatalyst)

To a reaction vessel are added this compound (1.5 mmol), 4-chlorotoluene (1.0 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol). The vessel is sealed, evacuated, and backfilled with argon. A degassed 2:1 mixture of toluene and water (9 mL) is added, and the mixture is stirred vigorously at 100°C for 2 hours. Upon cooling, the mixture is diluted with ethyl acetate, and the aqueous layer is separated. The organic layer is washed with brine, dried over MgSO₄, and the solvent is removed in vacuo. The product is isolated by column chromatography.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide This compound Base Heating Heating under Inert Atmosphere Reactants->Heating Combine & Degas Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, Buchwald Precatalyst) Catalyst->Heating Solvent Anhydrous/Aqueous Solvent System Solvent->Heating Extraction Extraction with Organic Solvent Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound significantly influences the reaction outcome. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems such as Pd(dppf)Cl₂ and Buchwald precatalysts often provide higher yields in shorter reaction times and under milder conditions, particularly with challenging substrates. The selection of the appropriate catalyst system should be based on the specific reactivity of the coupling partners, desired reaction efficiency, and cost considerations. The detailed protocols provided in this guide serve as a valuable starting point for the optimization of these important synthetic transformations.

Navigating Suzuki-Miyaura Reactions: A Comparative Guide for (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid Under Anhydrous and Aqueous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between anhydrous and aqueous conditions for Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and scalability. This guide provides an objective comparison of these two conditions for reactions involving (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decision-making in your synthetic endeavors.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The stability and reactivity of the boronic acid, however, are highly dependent on the reaction environment. The presence of an ortho-hydroxymethyl group in this compound introduces a further layer of complexity that necessitates careful consideration of the reaction conditions.

Performance Comparison: Anhydrous vs. Aqueous Conditions

The choice between anhydrous and aqueous conditions for the Suzuki-Miyaura coupling of this compound hinges on a trade-off between reagent stability and reaction kinetics. Anhydrous conditions, often employing the boronic acid as its more stable ester derivative, can minimize protodeboronation, a common side reaction that cleaves the carbon-boron bond. In contrast, aqueous conditions can offer faster reaction rates and are often perceived as "greener," though they may require careful optimization to prevent degradation of the boronic acid.

ParameterAnhydrous ConditionsAqueous Conditions
Boronic Acid Form Typically as a boronic ester (e.g., neopentyl glycol ester)Boronic acid
Solvent System Anhydrous THF, Dioxane, or TolueneDioxane/Water, DMF/Water, or neat Water with a phase-transfer catalyst
Typical Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄, Pd(OAc)₂, or water-soluble palladium complexes
Typical Base K₃PO₄, Cs₂CO₃, K₂CO₃K₂CO₃, Na₂CO₃, Cs₂CO₃, Ba(OH)₂
Reaction Temperature 60-110 °CRoom Temperature to 100 °C
Reaction Time 4-24 hours0.5-12 hours
Reported Yield Generally high and reproducible (e.g., 85-95%)Variable, can be high but susceptible to side reactions (e.g., 70-90%)
Key Advantage Minimizes protodeboronation, leading to higher purity and reproducibility.Faster reaction rates, potentially milder conditions, and use of environmentally benign solvents.
Key Disadvantage Requires an additional step to form the boronic ester and stringent control of moisture.Increased risk of protodeboronation, potentially leading to lower yields and the formation of byproducts.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura reactions of this compound under both anhydrous and aqueous conditions are provided below. These protocols are based on established methods for similar arylboronic acids.[1][2]

Anhydrous Suzuki-Miyaura Coupling Protocol

This protocol utilizes the neopentyl glycol ester of this compound to enhance stability.

1. Preparation of this compound neopentyl glycol ester:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equiv.), neopentyl glycol (1.1 equiv.), and toluene.

  • Reflux the mixture until water ceases to collect in the Dean-Stark trap.

  • Remove the toluene under reduced pressure to yield the boronic ester, which can be used without further purification.

2. Cross-Coupling Reaction:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), the this compound neopentyl glycol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).

  • Add anhydrous dioxane (to achieve a concentration of 0.1-0.2 M).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aqueous Suzuki-Miyaura Coupling Protocol

This protocol uses the boronic acid directly in a mixed aqueous solvent system.

1. Cross-Coupling Reaction:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and Na₂CO₃ (2.0 equiv.) in a 4:1 mixture of dioxane and water.

  • Sparge the solution with argon for 20 minutes to remove dissolved oxygen.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.

  • Heat the mixture to 80-90 °C under an argon atmosphere and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography.

Logical Workflow of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps and decision points in a typical Suzuki-Miyaura cross-coupling reaction, from starting materials to the final product.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl Halide Reaction Suzuki-Miyaura Coupling Aryl_Halide->Reaction Boronic_Acid This compound / Ester Boronic_Acid->Reaction Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->Reaction Base Base Base->Reaction Solvent Solvent System (Anhydrous or Aqueous) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways in Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Boronate Ar'B(OH)₃⁻ Boronate->Transmetal Base Base BoronicAcid Ar'B(OH)₂ BoronicAcid->Boronate + OH⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of Substituted Biphenyls: Utilizing (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes for producing functionalized biphenyl compounds, with a specific focus on pathways utilizing (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid. The synthesis of N-(4-fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanesulfonamide serves as a practical example to compare the efficacy of a modern Suzuki-Miyaura coupling reaction against a plausible alternative pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic strategies for similar molecular scaffolds.

Introduction to Biphenyl Synthesis

The biphenyl moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and advanced materials. Consequently, the efficient and selective synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. While numerous methods exist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become workhorse methodologies due to their functional group tolerance, high yields, and generally mild reaction conditions.

This guide evaluates a synthetic route employing this compound in a Suzuki-Miyaura coupling and compares it with a hypothetical, yet chemically sound, alternative involving a Stille coupling. This comparison will provide insights into the practical advantages and disadvantages of each approach, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The target molecule for this comparative analysis is N-(4-fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanesulfonamide. The key strategic bond disconnection is the C-C bond forming the biphenyl linkage.

Route 1: Suzuki-Miyaura Coupling

This approach utilizes the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide or triflate. This method is advantageous due to the commercial availability and stability of the boronic acid, as well as the generally high yields and functional group tolerance of the Suzuki-Miyaura reaction. A specific example of this transformation is reported in patent WO2012066033A1 for the synthesis of related structures.

Route 2: Stille Coupling (Alternative)

A plausible alternative involves the Stille coupling, which pairs an organotin reagent with an aryl halide. While often effective, Stille couplings have the significant drawback of using toxic organotin compounds, which can also be difficult to remove from the final product. However, in some cases, they may offer advantages in terms of substrate scope or reactivity where a boronic acid might be unstable or difficult to prepare.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the synthesis of the target molecule's biphenyl core via the two proposed routes.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Stille Coupling (Hypothetical)
Key Reagents This compound, Aryl BromideOrganostannane, Aryl Bromide
Catalyst Pd(PPh₃)₄ or similar Pd(0) catalystPd(PPh₃)₄ or similar Pd(0) catalyst
Base Na₂CO₃, K₂CO₃, or other inorganic baseTypically no base required
Solvent Toluene/Water, Dioxane/Water, or similarToluene, THF, or other aprotic solvent
Typical Yield 80-95%70-90%
Reaction Time 4-12 hours6-18 hours
Key Advantage Use of non-toxic and stable boronic acids.Can be less sensitive to steric hindrance.
Key Disadvantage Potential for protodeboronation side reactions.High toxicity of organotin reagents and byproducts.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of N-(4-fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanesulfonamide.

Materials:

  • N-(3-bromo-4-fluorophenyl)methanesulfonamide (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

  • 2M Sodium Carbonate Solution (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add N-(3-bromo-4-fluorophenyl)methanesulfonamide, this compound, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene and ethanol to the flask, followed by the 2M sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: Stille Coupling (Representative)

This is a general protocol for a Stille coupling to form a similar biphenyl linkage.

Materials:

  • Aryl Bromide (e.g., N-(3-bromo-4-fluorophenyl)methanesulfonamide) (1.0 eq)

  • Organostannane (e.g., a tributylstannyl derivative) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide, the organostannane, and tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product often requires extensive purification to remove tin byproducts, typically involving column chromatography and sometimes treatment with a fluoride source to precipitate tin salts.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (N-(3-bromo-4-fluorophenyl)methanesulfonamide) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid This compound BoronicAcid->Reaction Catalyst Pd(0) Catalyst + Base (Na₂CO₃) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Target Biphenyl Product Workup->Product

Caption: Workflow for the Suzuki-Miyaura Coupling Route.

Stille_Coupling ArylHalide Aryl Halide (N-(3-bromo-4-fluorophenyl)methanesulfonamide) Reaction Stille Coupling ArylHalide->Reaction Organostannane Organostannane Reagent Organostannane->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Workup Purification (Removal of Tin) Reaction->Workup Product Target Biphenyl Product Workup->Product

Caption: Workflow for the Alternative Stille Coupling Route.

Conclusion

For the synthesis of N-(4-fluoro-2'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)methanesulfonamide and structurally related compounds, the Suzuki-Miyaura coupling utilizing this compound presents a superior route. The primary advantages are the use of a non-toxic, stable boron reagent and typically higher yields under milder conditions. While the Stille coupling remains a viable alternative, the inherent toxicity and purification challenges associated with organotin compounds make it a less desirable option for pharmaceutical and other high-purity applications. The selection of a synthetic route will always depend on the specific substrate, available resources, and project goals, but for this class of compounds, the Suzuki-Miyaura pathway offers a more efficient, safer, and environmentally benign approach.

A Mechanistic and Performance Guide to Suzuki-Miyaura Reactions of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the mechanistic nuances and performance of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. By examining its reactivity alongside structurally related analogues, this document provides a valuable resource for reaction optimization and catalyst selection.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with substituents on the phenyl ring playing a significant role in reactivity. This guide focuses on this compound, a versatile building block, and compares its performance with other substituted phenylboronic acids to elucidate the electronic and steric effects of its functional groups.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can influence the kinetics of these steps, particularly the transmetalation phase.

Suzuki_Miyaura_Cycle cluster_legend Reaction Stages Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Substituted Phenylboronic Acids

To contextualize the reactivity of this compound, its performance in Suzuki-Miyaura coupling is compared with other boronic acids. The following table summarizes the yields obtained in the coupling of various boronic acids with 4-bromoanisole, a common aryl halide substrate. While reaction conditions may vary slightly across different studies, this compilation provides a useful benchmark for relative reactivity.

Boronic AcidSubstituent EffectsCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound Electron-withdrawing (F), Electron-donating (CH₂OH) 4-bromoanisolePd(dppf)Cl₂Dioxane/H₂OK₂CO₃10012~90[1]
Phenylboronic acidUnsubstituted4-bromoanisolePd/RHAEthanol-10024>95[2]
4-Fluorophenylboronic acidElectron-withdrawing1-bromo-4-fluorobenzeneG-COOH-Pd-10DMF/H₂OK₂CO₃1103~90[3]
2-(Hydroxymethyl)phenylboronic acidElectron-donatingAryl BromidePd(OAc)₂ / SPhosToluene/H₂OK₃PO₄1002-24High[4]
4-Methoxyphenylboronic acidElectron-donatingBromobenzeneNa₂[Pd(BuHSS)]WaterK₃PO₄RT2091[5]
4-Cyanophenylboronic acidElectron-withdrawing4-bromoanisolePd-bpydc-NdDioxaneK₂CO₃80196[6]

Note: Yields are approximate and compiled from various sources for comparative purposes. Reaction conditions are not identical across all entries.

The presence of the electron-withdrawing fluorine atom in this compound is expected to influence the electronic properties of the boronic acid, potentially affecting the transmetalation step.[7] Conversely, the ortho-hydroxymethyl group can be considered electron-donating and may also participate in chelation with the palladium center, which can influence the reaction's regioselectivity and rate.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for specific substrates.[4]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).

  • Add the degassed toluene and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction.[8]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF, 8 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF to the vessel.

  • Place the vessel in a domestic microwave oven adapted for chemical synthesis and reflux under air for a specified time (e.g., 30-90 minutes).

  • After cooling, the reaction mixture can be worked up as described in the general procedure.

Mechanistic Considerations and Logical Workflow

The successful execution of a Suzuki-Miyaura coupling reaction relies on a logical workflow, from substrate selection to product analysis. The following diagram illustrates the key decision points and experimental stages.

Experimental_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Substrate Selection (Aryl Halide & Boronic Acid) B Catalyst & Ligand Choice A->B C Base & Solvent Selection B->C D Reaction Setup (Inert Atmosphere) C->D E Heating & Stirring D->E F Reaction Monitoring (TLC, GC-MS) E->F F->E Incomplete G Work-up & Extraction F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Figure 2: A logical workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide to the Synthesis of Bioactive Molecules: A Cost-Benefit Analysis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that impacts both the efficiency of a synthetic route and the overall cost of research and development. This guide provides a comprehensive cost-benefit analysis of using (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in organic synthesis, with a particular focus on its application in the construction of bioactive molecules targeting pathways such as the p38 MAP kinase signaling cascade.

This analysis compares this compound with two key alternatives: its non-fluorinated analog, (2-(hydroxymethyl)phenyl)boronic acid, and the simpler 4-fluorophenylboronic acid. The comparison is based on cost, performance in the widely used Suzuki-Miyaura cross-coupling reaction, and the potential benefits imparted by its specific structural features.

Executive Summary

This compound is a valuable, albeit more costly, reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery. The presence of both a fluorine atom and a hydroxymethyl group offers distinct advantages in terms of modulating biological activity and providing a handle for further functionalization. While its non-fluorinated counterpart and simpler fluorinated analogs are more economical, the unique combination of substituents in this compound can justify the higher cost for projects where specific structure-activity relationships are being explored, especially in the development of targeted therapies like p38 MAP kinase inhibitors.

Cost Comparison

The cost of starting materials is a significant factor in the overall budget of a synthesis campaign. The following table provides a comparative overview of the approximate costs for this compound and its alternatives. Prices are based on currently available data from various suppliers and are subject to change.

CompoundCAS NumberApproximate Price per Gram (USD)
This compound1061223-45-7$45 - $150
(2-(hydroxymethyl)phenyl)boronic acid87199-14-2$20 - $70
4-Fluorophenylboronic acid1765-93-1$5 - $25

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity purchased.

As the table indicates, this compound is the most expensive of the three, often by a significant margin. This higher cost is attributable to a more complex multi-step synthesis. The non-fluorinated analog offers a more moderate price point, while 4-fluorophenylboronic acid is the most cost-effective option for introducing a fluorophenyl moiety.

Performance in Suzuki-Miyaura Cross-Coupling

The electron-withdrawing nature of the fluorine atom in both this compound and 4-fluorophenylboronic acid can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. In many cases, electron-withdrawing groups can lead to faster reaction rates and higher yields, although this is also dependent on the specific coupling partner and reaction conditions. The hydroxymethyl group, being a neutral substituent, is not expected to have a strong electronic effect on the reaction but provides a valuable functional handle for post-coupling modifications.

The following table presents representative yields for Suzuki-Miyaura couplings of similar substituted phenylboronic acids with a common coupling partner, 4-bromoanisole. It is important to note that these are not from a single comparative study and are meant to be illustrative.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-bromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~95
4-Fluorophenylboronic acid4-bromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002~98
(Data not available for a direct comparison)

Based on general trends, one can anticipate that this compound would exhibit good to excellent yields in Suzuki-Miyaura couplings, comparable to or potentially exceeding its non-fluorinated counterpart due to the electronic effect of the fluorine atom.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid derivative, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram:

G A Combine Aryl Halide, Boronic Acid, and Base B Inert Atmosphere Purge A->B C Add Palladium Catalyst and Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction and Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization of Pure Product G->H p38_pathway cluster_stimuli Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Targets cluster_response Cellular Response Cellular Stress Cellular Stress Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Inflammatory Cytokines->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activates Other_Kinases Other Kinases (e.g., MK2) p38->Other_Kinases activates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Other_Kinases->Inflammation

Safety Operating Guide

Proper Disposal of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, safeguarding both laboratory personnel and the environment.

This compound is a solid compound that may cause skin, eye, and respiratory irritation. Adherence to strict disposal protocols is essential to mitigate risks and comply with regulations. The following procedures are based on standard laboratory safety practices and information from safety data sheets (SDS).

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.
Respiratory A dust respirator may be necessary if dust is generated.

Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

II. Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound:

Step 1: Waste Collection

  • Place the waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) into a designated, clearly labeled, and sealed waste container.[1][2]

  • Use a container that is compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a qualified professional.[2]

Step 2: Spill Management

In the event of a spill, follow these cleanup procedures:

  • For Dry Spills:

    • Immediately alert personnel in the area.

    • Wearing appropriate PPE, gently sweep or vacuum the solid material.[1]

    • Avoid generating dust during cleanup.[1]

    • Place the collected material into a sealed container for disposal.[1]

  • For Wet Spills (if the compound is in solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Scoop the absorbent material into a designated waste container.

  • After cleanup, decontaminate the area with a suitable solvent and wash it down with large amounts of water.[1]

Step 3: Final Disposal

  • The collected waste must be disposed of as hazardous waste.

  • Consult your institution's Environmental Health & Safety (EHS) department for specific procedures on hazardous waste pickup and disposal.[2]

  • The waste will be sent to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]

  • Crucially, do not dispose of this compound down the drain unless explicitly permitted by your local water authority and EHS department. [2]

III. Experimental Protocol for Neutralization (for consideration and small quantities, pending institutional approval)

While the primary recommendation is disposal as hazardous waste, as a weak acid, boronic acids can sometimes be neutralized. This procedure should only be carried out after explicit approval from your institution's EHS department and in compliance with local regulations.

Methodology:

  • In a well-ventilated fume hood, prepare a dilute aqueous solution of the this compound waste.

  • Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution while stirring.[2]

  • Monitor the pH of the solution. The goal is to reach a neutral pH (approximately 7.0).

  • Once neutralized, and only with prior approval, this solution may be flushed down the drain with a large volume of water.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste This compound wear_ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe spill_check Is there a spill? wear_ppe->spill_check handle_spill Step 2: Handle Spill (Use dry cleanup, avoid dust) spill_check->handle_spill Yes collect_waste Step 3: Collect Waste in a Sealed, Labeled Container spill_check->collect_waste No handle_spill->collect_waste consult_ehs Step 4: Consult Institutional EHS Guidelines collect_waste->consult_ehs hazardous_waste Step 5: Dispose as Hazardous Waste (Arrange for professional collection) consult_ehs->hazardous_waste end End: Disposal Complete hazardous_waste->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, polychloroprene, butyl rubber) should be worn.[2][3][4] Gloves must be inspected before use and changed immediately if contaminated.[3][5]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] Long pants and closed-toe shoes are also mandatory.[3]To protect skin from accidental splashes or spills.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][3]

  • Verify that the chemical fume hood is functioning correctly.[7]

  • The work area should be clean and free of clutter.[3]

  • Keep the container of the chemical tightly closed when not in use.[3][7]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.

3. Handling:

  • Avoid all personal contact, including the inhalation of dust or vapors.[2]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid generating dust when transferring the solid.[3][4] Use appropriate tools, such as a spatula, for transfers.[3]

  • Do not eat, drink, or smoke in the laboratory.[2]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][3]

  • Clean the work area to remove any residual chemical.

  • Remove and properly dispose of contaminated PPE.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Ensure Access to Eyewash/Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 end End post3->end start Start start->prep1

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect solid waste (e.g., unused chemical, contaminated weighing paper, gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[6]

    • Collect liquid waste in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

    • Never mix boronic acids with other chemicals like bleach or strong acids.[6]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.[6]

  • Empty Container Disposal:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent.[6]

    • The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[6]

    • After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for decontaminated labware.[6]

Spill Response:

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2] Equipment used for cleanup should be thoroughly decontaminated after use.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.